LGD-6972 sodium
Beschreibung
Eigenschaften
CAS-Nummer |
1207989-22-7 |
|---|---|
Molekularformel |
C43H45N2NaO5S |
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
sodium 2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C43H46N2O5S.Na/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6;/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50);/q;+1/p-1/t39-;/m1./s1 |
InChI-Schlüssel |
UXVQTOIZZKLZCS-DRRLCDGFSA-M |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LGD-6972 sodium; LGD 6972 sodium; LGD6972 sodium; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to LGD-6972 Sodium: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the glucagon receptor (GCGR).[1] Developed by Ligand Pharmaceuticals, it has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM).[2][3][4] Glucagon, a key counter-regulatory hormone to insulin, plays a significant role in elevating plasma glucose levels, particularly in diabetic states. By antagonizing the action of glucagon, LGD-6972 aims to reduce excessive hepatic glucose production, a major contributor to hyperglycemia in T2DM.[3][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to LGD-6972 sodium.
Discovery and Structure-Activity Relationship
The discovery of LGD-6972 emerged from efforts to identify non-peptide, orally active glucagon receptor antagonists. A key structural feature of LGD-6972 is its sulphonic acid tail, which distinguishes it from many other glucagon receptor antagonists that possess a carboxylic acid moiety. This structural difference is believed to contribute to its unique pharmacological profile, including its high potency and selectivity.
While detailed structure-activity relationship (SAR) studies for LGD-6972 are not extensively published in peer-reviewed literature, the sulphonic acid group is thought to be crucial for its interaction with the glucagon receptor. The overall molecular structure is designed to fit into the allosteric binding site of the GCGR, thereby competitively inhibiting the binding of glucagon.
Synthesis of this compound
A detailed, step-by-step synthesis of this compound is not publicly available in the scientific literature. However, patent documents describe the general synthetic routes for this class of compounds. The synthesis of LGD-6972 is described as an efficient, 6-step synthetic pathway.[7] The sodium salt is the final drug substance form.
General Synthetic Approach:
The synthesis of the core structure likely involves the coupling of three key fragments: a central aromatic core, a substituted biphenyl group, and the sulphonic acid-containing side chain. A plausible, though not explicitly confirmed, general retrosynthetic analysis would involve the formation of amide and ether linkages to connect these fragments. The final step would involve the formation of the sodium salt.
Mechanism of Action and Signaling Pathway
LGD-6972 is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents glucagon from initiating its downstream signaling cascade. The primary effect of glucagon binding to its receptor in hepatocytes is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates and activates enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).
By blocking this pathway, LGD-6972 effectively suppresses glucagon-stimulated glucose production in the liver.[1]
Caption: Glucagon Signaling Pathway and Point of LGD-6972 Antagonism.
Experimental Protocols
Detailed experimental protocols for the specific studies involving LGD-6972 are not fully available in the public domain. However, based on the published research, the following are representative methodologies.
In Vitro Glucagon-Stimulated cAMP Production Assay
This assay is crucial for determining the potency of a glucagon receptor antagonist.
Objective: To measure the ability of LGD-6972 to inhibit glucagon-stimulated cAMP production in a cell line expressing the human glucagon receptor.
Materials:
-
Cell line expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Glucagon
-
LGD-6972
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 96- or 384-well) at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of LGD-6972 in assay buffer. Also, prepare a stock solution of glucagon.
-
Assay: a. Wash the cells with assay buffer. b. Add the LGD-6972 dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of glucagon (typically at its EC50 or EC80 for cAMP production) to the wells containing LGD-6972. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of LGD-6972 and determine the IC50 value, which represents the concentration of LGD-6972 required to inhibit 50% of the maximal glucagon-stimulated cAMP response.
Caption: Workflow for an in vitro cAMP production assay.
In Vivo Diabetic Mouse Model (db/db mice)
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a relevant model for testing anti-diabetic compounds.
Objective: To evaluate the effect of LGD-6972 on blood glucose levels in a diabetic mouse model.
Animals:
-
Male db/db mice and their lean littermates (db/+) as controls.
-
Age: Typically 8-12 weeks at the start of the study.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign the db/db mice to treatment groups (vehicle control, different doses of LGD-6972).
-
Dosing: Administer LGD-6972 or vehicle orally (p.o.) once daily for the duration of the study (e.g., 14 or 28 days).
-
Blood Glucose Monitoring: a. Measure baseline fasting blood glucose before the first dose. b. Monitor fasting or non-fasting blood glucose levels at regular intervals throughout the study (e.g., daily or weekly). Blood samples are typically collected from the tail vein.
-
Oral Glucose Tolerance Test (OGTT) (Optional): a. At the end of the treatment period, fast the mice overnight (approximately 16 hours). b. Measure baseline blood glucose (t=0). c. Administer a glucose solution orally (e.g., 2 g/kg). d. Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the blood glucose levels and the area under the curve (AUC) for the OGTT between the LGD-6972-treated groups and the vehicle control group.
Quantitative Data
The following tables summarize the key quantitative data for LGD-6972 from preclinical and clinical studies.
Table 1: In Vitro Potency of LGD-6972
| Parameter | Species | Value | Reference |
| cAMP IC50 | Human | ~1 nM | [5] |
| EC50 | Human | 0.5 nM | [5] |
| cAMP IC50 | Monkey | 0.7 nM | [5] |
| cAMP IC50 | Rat | 103 nM | [5] |
| cAMP IC50 | Mouse | 150 nM | [5] |
Table 2: Preclinical Pharmacokinetics of LGD-6972 (3 mg/kg, p.o.)
| Species | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t1/2 (hr) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
Data from a presentation by Ligand Pharmaceuticals.[5]
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Subjects with T2DM (Day 14)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | t1/2 (hr) |
| 5 mg | 220 | 8.0 | 10,700 | 44 |
| 10 mg | 459 | 7.9 | 22,200 | 47 |
| 15 mg | 682 | 6.1 | 30,000 | 59 |
Data adapted from Vajda et al., 2017.[1]
Table 4: Phase 2 Clinical Trial Efficacy Results (12 weeks)
| Treatment Group | Mean Change in HbA1c from Baseline (%) | p-value vs. Placebo |
| Placebo | -0.15 | - |
| LGD-6972 (5 mg) | -0.90 | < 0.0001 |
| LGD-6972 (10 mg) | -0.92 | < 0.0001 |
| LGD-6972 (15 mg) | -1.20 | < 0.0001 |
Data from Ligand Pharmaceuticals Phase 2 top-line results announcement.[2]
Conclusion
LGD-6972 is a potent and selective glucagon receptor antagonist that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials in patients with type 2 diabetes. Its mechanism of action, centered on the inhibition of hepatic glucose production, offers a non-insulin-dependent approach to glycemic control. The data summarized in this technical guide highlight the potential of LGD-6972 as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its long-term safety and efficacy profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 3. Ligand reports positive results from Phase I studies of LGD-6972 to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]
- 5. WO2019160940A1 - Glucagon receptor antagonists - Google Patents [patents.google.com]
- 6. US20110301082A1 - Glucagon receptor antagonist compounds, compositions containing such compounds and methods of use - Google Patents [patents.google.com]
- 7. content.stockpr.com [content.stockpr.com]
- 8. Stimulation and inhibition of cAMP accumulation by glucagon in canine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
LGD-6972 Sodium: An In-Depth Technical Review of its In Vitro Glucagon Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (hGCGR). This technical guide provides a comprehensive overview of the in vitro glucagon receptor binding affinity and functional antagonism of LGD-6972 sodium. The document details its high-affinity binding, functional inhibitory activity, and the downstream signaling pathways it modulates. Methodologies for key experimental assays are outlined, and conceptual diagrams are provided to illustrate the underlying mechanisms and experimental workflows.
Introduction
Glucagon is a critical hormone in glucose homeostasis, opposing the action of insulin by stimulating hepatic glucose production. In type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia. LGD-6972 is a glucagon receptor antagonist developed to counteract this effect. By competitively binding to the glucagon receptor, LGD-6972 inhibits glucagon-mediated signaling, leading to a reduction in hepatic glucose output. This document focuses on the in vitro characterization of LGD-6972's interaction with the glucagon receptor.
Quantitative Data on Receptor Binding and Functional Antagonism
LGD-6972 demonstrates high-affinity binding to the human glucagon receptor and potent functional antagonism. The following table summarizes the available quantitative data.
| Parameter | Value (nM) | Species | Assay Type | Reference |
| IC50 | ~1 | Human | cAMP Functional Assay | [1] |
| IC50 | 0.5 | Human | cAMP Functional Assay | [1] |
| IC50 (hGLP-1R) | >10,000 | Human | cAMP Functional Assay | [1] |
| IC50 (hGIPR) | >3,000 | Human | cAMP Functional Assay | [1] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Mechanism of Action
LGD-6972 acts as a competitive antagonist at the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). In its natural function, the binding of glucagon to GCGR activates a cascade of intracellular events. LGD-6972 competitively inhibits this initial binding step.[2]
Glucagon Receptor Signaling Pathway
The glucagon receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon glucagon binding, the following signaling cascade is initiated:
-
G-Protein Activation: The Gs alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of glucagon, including increased glycogenolysis and gluconeogenesis in the liver.
LGD-6972, by blocking the initial binding of glucagon, prevents the activation of this pathway, thereby suppressing cAMP production and subsequent downstream signaling.[2]
References
The Pharmacological Profile of LGD-6972 (RVT-1502): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). It has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM). By competitively inhibiting the binding of glucagon to its receptor, LGD-6972 effectively suppresses glucagon-mediated hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This document provides a comprehensive overview of the pharmacological profile of LGD-6972, summarizing key preclinical and clinical findings. It includes in vitro and in vivo data, pharmacokinetic parameters, and a review of its mechanism of action and clinical efficacy and safety.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute significantly to hyperglycemia.[1] Consequently, antagonizing the glucagon receptor presents a promising therapeutic strategy for glycemic control. LGD-6972 emerged as a leading candidate in this class of drugs, demonstrating significant glucose-lowering effects in both preclinical models and clinical trials.[2][3]
Mechanism of Action
LGD-6972 functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the GCGR, it prevents the downstream signaling cascade initiated by endogenous glucagon. This inhibition primarily impacts the liver, reducing gluconeogenesis and glycogenolysis, which in turn lowers hepatic glucose output and plasma glucose levels.[1]
Glucagon Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the point of intervention by LGD-6972.
References
LGD-6972 Sodium: A Glucagon Receptor Antagonist for the Reduction of Hepatic Glucose Production
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LGD-6972 sodium, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). By competitively inhibiting the binding of glucagon to its receptor in the liver, LGD-6972 effectively blunts the downstream signaling cascade that leads to increased hepatic glucose production (HGP). In patients with type 2 diabetes mellitus (T2DM), who exhibit inappropriately elevated glucagon levels, this mechanism of action directly addresses a key pathophysiological driver of hyperglycemia. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the effect of LGD-6972 on HGP, details the experimental methodologies used in its evaluation, and illustrates the key signaling pathways involved.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[1][2] In individuals with T2DM, dysregulated glucagon secretion contributes significantly to the hyperglycemic state.[3] Glucagon receptor antagonists (GRAs) represent a therapeutic strategy to counteract the effects of excess glucagon. LGD-6972 is a novel GRA that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials by directly targeting the liver to reduce glucose output.[1][4][5]
Mechanism of Action: Inhibition of the Glucagon Signaling Cascade
LGD-6972 exerts its pharmacological effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR), on hepatocytes. This binding prevents the conformational change necessary for the activation of the associated Gs protein, thereby inhibiting the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[6] The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates downstream targets involved in stimulating hepatic glucose production.
Quantitative Data on the Efficacy of LGD-6972
Preclinical and clinical studies have demonstrated the dose-dependent efficacy of LGD-6972 in reducing markers of hyperglycemia.
Table 1: Summary of Preclinical Efficacy Data
| Animal Model | Key Findings | Reference |
| Rats and Monkeys | Inhibition of glucagon-induced hyperglycemia. | [1][4] |
| Mouse model of T2DM | Significant lowering of glucose levels. | [1][4] |
| Mouse model of T1DM | Significant reduction in fasting and non-fasting glucose, HbA1c, ketone bodies, and free fatty acids. | [4] |
Table 2: Summary of Phase 1 Clinical Trial Data in Subjects with T2DM
| Dose | Duration | Key Findings | Reference |
| 5, 10, or 15 mg daily | 14 days | Dose-dependent reduction in fasting plasma glucose (FPG) with a maximal decrease of 57 mg/dL. | [4] |
Table 3: Summary of Phase 2 Clinical Trial Data in Subjects with T2DM (on Metformin)
| Dose | Duration | Change from Baseline in HbA1c | Change from Baseline in FPG | Reference |
| 5 mg daily | 12 weeks | -0.90% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |
| 10 mg daily | 12 weeks | -0.92% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |
| 15 mg daily | 12 weeks | -1.20% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |
| Placebo | 12 weeks | -0.15% | Not explicitly stated | [4] |
Experimental Protocols
The following sections detail the methodologies employed to evaluate the effect of LGD-6972 on hepatic glucose production and its underlying mechanism.
In Vitro Assays
This assay quantifies the ability of LGD-6972 to inhibit glucagon-stimulated cAMP production.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and resuspended in a buffer containing HBSS, 0.1% BSA, and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Hepatocytes are seeded in microplates.
-
Cells are pre-incubated with varying concentrations of LGD-6972 or vehicle (e.g., 0.1% DMSO) for 30 minutes.
-
Glucagon (e.g., 5 nM) is then added to stimulate cAMP production, and the incubation continues for another 30 minutes at room temperature.
-
The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence energy transfer (TR-FRET) based kit.
-
-
Data Analysis: The IC50 value, representing the concentration of LGD-6972 required to inhibit 50% of the maximal glucagon-stimulated cAMP production, is calculated using non-linear regression analysis.
This assay measures the direct effect of LGD-6972 on glucose output from hepatocytes.
-
Cell Culture: Primary hepatocytes are cultured to form a confluent monolayer.
-
Assay Procedure:
-
Cells are washed and incubated in a glucose-free medium supplemented with gluconeogenic precursors, such as lactate and pyruvate.
-
Varying concentrations of LGD-6972 or vehicle are added to the medium.
-
Glucagon is added to stimulate glucose production.
-
After a defined incubation period (e.g., 3-6 hours), the glucose concentration in the medium is measured using a glucose oxidase or hexokinase-based assay.
-
-
Data Analysis: The reduction in glucose output in the presence of LGD-6972 compared to the glucagon-stimulated control is calculated to determine its inhibitory effect.
In Vivo Assessment: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity and hepatic glucose production in vivo.
-
Animal Preparation: Animals (e.g., rodents) are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Procedure:
-
A continuous infusion of insulin is administered to raise and maintain plasma insulin at a hyperinsulinemic level.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
A tracer, such as [3-³H]-glucose, is infused to distinguish between endogenous glucose production and the infused glucose.
-
LGD-6972 or vehicle is administered prior to the clamp procedure.
-
-
Data Collection and Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Arterial blood samples are taken periodically to measure blood glucose, plasma insulin, and tracer-determined rates of glucose appearance (Ra) and disappearance (Rd).
-
Hepatic glucose production is calculated from the rate of appearance of the glucose tracer. A suppression of HGP in the LGD-6972 treated group compared to the vehicle group indicates the drug's efficacy.
-
Conclusion
This compound is a selective glucagon receptor antagonist that effectively reduces hepatic glucose production by inhibiting the glucagon-cAMP signaling pathway in hepatocytes. Preclinical and clinical data robustly support its dose-dependent efficacy in lowering fasting plasma glucose and HbA1c in models of and patients with type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of glucagon receptor antagonists as a therapeutic class for the management of T2DM.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting hepatic glutaminase activity to ameliorate hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
Early Preclinical Data on LGD-6972 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data available for LGD-6972 sodium (also known as RVT-1502), a potent and selective small molecule glucagon receptor (GCGR) antagonist. The information presented herein is intended for a scientific audience and focuses on the quantitative data, experimental methodologies, and key signaling pathways associated with this investigational compound.
Core Data Presentation
The following tables summarize the key quantitative preclinical data for LGD-6972.
Table 1: In Vitro Pharmacology of LGD-6972
| Parameter | Species/Receptor | Value |
| IC50 | Human GCGR | ~1 nM[1] |
| Human GCGR (cAMP assay) | 0.5 nM[1] | |
| Monkey GCGR (cAMP assay) | 0.7 nM[1] | |
| Rat GCGR (cAMP assay) | 103 nM[1] | |
| Mouse GCGR (cAMP assay) | 150 nM[1] | |
| Selectivity IC50 | Human GLP-1R (cAMP assay) | >10,000 nM[1] |
| Human GIPR (cAMP assay) | 3,000 nM[1] |
Table 2: Preclinical Pharmacokinetics of LGD-6972 (3 mg/kg oral dose)
| Species | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Oral Bioavailability (F%) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |
| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |
Data from a presentation at the American Diabetes Association 72nd Scientific Sessions.[1]
Table 3: In Vivo Efficacy of LGD-6972 in a db/db Mouse Model of Type 2 Diabetes
| Dose (oral) | Time Point | Blood Glucose Reduction |
| 3 mg/kg | Acute | Significant reduction observed |
| 30 mg/kg | Acute | More pronounced, significant reduction |
| 30 mg/kg | 28 days | Sustained glucose reduction |
Qualitative summary from graphical data presented.[1]
Experimental Protocols
Glucagon Receptor (GCGR) cAMP Inhibition Assay
Objective: To determine the in vitro potency of LGD-6972 in inhibiting glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.
Methodology:
-
Cell Culture: A stable cell line overexpressing the human glucagon receptor (hGCGR), such as CHO-K1 cells, is cultured in appropriate media.[2]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[3]
-
Compound Treatment: Cells are incubated with varying concentrations of LGD-6972.
-
Glucagon Stimulation: Glucagon is added to the cell suspension at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.[3]
-
cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[2][4]
-
Data Analysis: The concentration of LGD-6972 that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is calculated from the dose-response curve.
In Vivo Efficacy in a Type 2 Diabetes (db/db) Mouse Model
Objective: To evaluate the glucose-lowering efficacy of LGD-6972 in a genetic mouse model of type 2 diabetes.
Methodology:
-
Animal Model: Male db/db mice, which have a spontaneous mutation in the leptin receptor leading to obesity, insulin resistance, and hyperglycemia, are used.[1][5] Age-matched lean littermates can serve as controls.[1]
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study begins.
-
Dosing: LGD-6972 is formulated in a suitable vehicle and administered orally (p.o.) at various doses (e.g., 3 mg/kg and 30 mg/kg).[1] A vehicle control group receives the formulation without the active compound.
-
Blood Glucose Monitoring: Blood samples are collected at various time points post-dosing (e.g., 0, 3, 6, 9, 12, 24 hours for acute studies, and weekly for chronic studies) to measure blood glucose levels.[1]
-
Data Analysis: Changes in blood glucose levels from baseline are calculated and compared between the LGD-6972 treated groups and the vehicle control group.
In Vivo Efficacy in a Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model
Objective: To assess the efficacy of LGD-6972 in a chemically-induced mouse model of type 1 diabetes.
Methodology:
-
Diabetes Induction: Hyperglycemia is induced in mice by intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.[1][5]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels after a few days; mice with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are included in the study.
-
Treatment: Once hyperglycemia is established, mice are treated orally with LGD-6972 or vehicle.[1]
-
Efficacy Assessment: Blood glucose levels are monitored over the treatment period (e.g., 28 days) to evaluate the effect of LGD-6972.[1]
Mandatory Visualizations
Caption: Glucagon Receptor Signaling Pathway and LGD-6972 Mechanism of Action.
Caption: Experimental Workflow for the in vitro cAMP Inhibition Assay.
Caption: Experimental Workflow for In Vivo Efficacy Studies in db/db Mice.
References
- 1. content.stockpr.com [content.stockpr.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
LGD-6972 Sodium: A Technical Guide to its Potential in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972 sodium, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). In the landscape of type 2 diabetes (T2DM) therapeutics, which has historically focused on insulin-centric mechanisms, LGD-6972 represents a promising alternative approach by targeting the often-overlooked role of hyperglucagonemia in the pathophysiology of the disease. Elevated glucagon levels in T2DM contribute significantly to hyperglycemia by promoting excessive hepatic glucose production. By competitively inhibiting the binding of glucagon to its receptor, LGD-6972 effectively blunts this pathway, leading to significant reductions in blood glucose levels. This technical guide provides an in-depth overview of the preclinical and clinical research on LGD-6972, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further investigation and development in the field of T2DM.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and a progressive decline in β-cell function. However, the bi-hormonal hypothesis of T2DM posits that the metabolic dysregulation is not solely due to insulin deficiency but also to an excess of glucagon. In healthy individuals, insulin and glucagon work in concert to maintain glucose homeostasis. In T2DM, this balance is disrupted, leading to a state of persistent hyperglucagonemia which exacerbates hyperglycemia through increased hepatic glucose output.
Glucagon receptor antagonists (GRAs) like LGD-6972 offer a therapeutic strategy to counteract the effects of excess glucagon. Preclinical and clinical studies have demonstrated the potential of LGD-6972 to improve glycemic control in patients with T2DM. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on LGD-6972 and providing detailed information to facilitate further research.
Mechanism of Action
LGD-6972 is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. The binding of glucagon to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the activation of protein kinase A (PKA), which in turn phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, leading to increased glucose production by the liver. LGD-6972 competitively blocks the binding of glucagon to the GCGR, thereby inhibiting this downstream signaling pathway and reducing hepatic glucose output.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of LGD-6972.
Table 1: Preclinical In Vitro Activity of LGD-6972
| Parameter | Species | Value | Reference |
| IC50 (cAMP Assay) | Human | ~1 nM | [2] |
| Selectivity vs. GLP-1R | Human | >10,000-fold | [2] |
| Selectivity vs. GIPR | Human | >3,000-fold | [2] |
Table 2: Phase 1 Clinical Trial - Fasting Plasma Glucose Reduction in T2DM Patients (14 days)[3][4]
| LGD-6972 Dose | Maximum Decrease in FPG (mg/dL) |
| 5 mg | Dose-dependent decrease |
| 10 mg | Dose-dependent decrease |
| 15 mg | 56.8 |
Table 3: Phase 2 Clinical Trial - Efficacy in T2DM Patients on Metformin (12 weeks)[1][5]
| Treatment Group | N | Baseline HbA1c (%) | Change from Baseline in HbA1c (%) | Placebo-Adjusted Change in HbA1c (%) | p-value |
| Placebo | 41 | 8.2 | -0.15 | - | - |
| LGD-6972 (5 mg) | 43 | 8.2 | -0.90 | -0.75 | <0.0001 |
| LGD-6972 (10 mg) | 40 | 8.2 | -0.92 | -0.77 | <0.0001 |
| LGD-6972 (15 mg) | 42 | 8.2 | -1.20 | -1.05 | <0.0001 |
Table 4: Phase 2 Clinical Trial - Safety and Tolerability (12 weeks)[1][5]
| Parameter | LGD-6972 Treatment Groups | Observations |
| Serious Adverse Events | 5 mg, 10 mg, 15 mg | No drug-related serious adverse events reported. |
| Lipids (Total, LDL, HDL, Triglycerides) | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |
| Body Weight | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |
| Blood Pressure | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |
| Hypoglycemia | 5 mg, 10 mg, 15 mg | Low incidence of mild, patient-reported events; no severe hypoglycemia. |
| Aminotransferase Levels (ALT, AST) | 5 mg, 10 mg, 15 mg | Mild, reversible increases observed, not dose-related and without other signs of liver dysfunction. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of LGD-6972.
In Vitro Glucagon Receptor Binding Assay
Objective: To determine the binding affinity of LGD-6972 to the human glucagon receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: 125I-labeled glucagon is used as the radioligand.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of LGD-6972.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of LGD-6972 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vitro cAMP Functional Assay
Objective: To assess the antagonist activity of LGD-6972 by measuring its effect on glucagon-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human glucagon receptor are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of LGD-6972 for a defined period.
-
Stimulation: Cells are then stimulated with a fixed concentration of glucagon (typically at its EC80) for a specific time.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of LGD-6972 that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.
In Vivo Animal Models of Type 2 Diabetes
Objective: To evaluate the efficacy of LGD-6972 in a genetic model of obesity, insulin resistance, and T2DM.
Methodology:
-
Animals: Male db/db mice and their lean littermates (db/+) are used.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
-
Dosing: LGD-6972 is administered orally (e.g., by gavage) once daily for a specified period (e.g., 28 days). A vehicle control group is included.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at various time points using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, followed by an oral gavage of glucose solution. Blood glucose is then measured at specific intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: Changes in blood glucose, body weight, and the area under the curve (AUC) for the OGTT are calculated and compared between treatment and control groups.
Objective: To assess the efficacy of LGD-6972 in a chemically-induced model of T1DM-like hyperglycemia.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of STZ dissolved in a citrate buffer. This method induces insulitis and beta-cell destruction.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels; mice with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Dosing and Monitoring: Similar to the db/db model, LGD-6972 or vehicle is administered orally, and blood glucose and body weight are monitored.
-
Data Analysis: The effect of LGD-6972 on blood glucose levels is evaluated.
Phase 2 Clinical Trial in T2DM Patients (NCT02851849)[6][7]
Objective: To evaluate the efficacy, safety, and tolerability of LGD-6972 as an adjunct to metformin in patients with T2DM.
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
Patient Population: Patients with T2DM inadequately controlled on metformin monotherapy.
Inclusion Criteria:
-
HbA1c between 7.0% and 10.5%
-
Stable metformin dose for at least 12 weeks
-
Body Mass Index (BMI) between 25 and 40 kg/m 2
Treatment Arms:
-
Placebo
-
LGD-6972 5 mg once daily
-
LGD-6972 10 mg once daily
-
LGD-6972 15 mg once daily
Duration: 12 weeks of treatment.
Primary Endpoint: Change from baseline in HbA1c.
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG)
-
Proportion of patients achieving HbA1c < 7.0%
-
Safety and tolerability assessments (adverse events, clinical laboratory tests, vital signs)
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on the antagonism of the glucagon receptor, addresses a key pathophysiological driver of hyperglycemia in T2DM. Preclinical studies have established its high potency and selectivity, and Phase 1 and 2 clinical trials have provided robust evidence of its efficacy in lowering HbA1c and fasting plasma glucose, with a generally favorable safety and tolerability profile.[1][3][4][5] Notably, LGD-6972 did not show the adverse effects on lipids and body weight that have been a concern with other glucagon receptor antagonists.[1][5]
Further research is warranted to fully elucidate the long-term safety and efficacy of LGD-6972. Larger and longer-duration clinical trials will be necessary to confirm its cardiovascular safety and to explore its potential in a broader range of T2DM patients, including those on other background therapies. Additionally, further investigation into the mild and reversible elevations in aminotransferases observed in some patients is needed to understand the underlying mechanism and its clinical significance.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 2 db/db Diabetic Mouse Model Experiments [bio-protocol.org]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 5. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Oral Bioavailability of LGD-6972 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability of LGD-6972 sodium, a potent and selective small molecule glucagon receptor antagonist. The information compiled herein is derived from publicly available preclinical and clinical data, offering a comprehensive overview for researchers in the field of diabetes and metabolic diseases.
Introduction to LGD-6972
LGD-6972 is an orally bioavailable, small molecule antagonist of the glucagon receptor (GCGR), which has been investigated for its potential in the treatment of Type 2 Diabetes Mellitus (T2DM). By blocking the action of glucagon, LGD-6972 aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients.[1] Its development has progressed through preclinical animal models and into Phase 1 and 2 clinical trials.[1][2][3]
Quantitative Pharmacokinetic Data
The oral bioavailability and pharmacokinetic profile of LGD-6972 have been characterized in both preclinical species and humans. The data indicates that LGD-6972 is well-absorbed orally and exhibits pharmacokinetic properties suitable for once-daily dosing.[1][3]
Preclinical Pharmacokinetics
Pharmacokinetic parameters of LGD-6972 have been determined in several animal models, demonstrating good oral bioavailability. The following table summarizes key parameters observed in mice, rats, dogs, and monkeys.
| Species | Tmax (h) | Cmax (µM) | AUC (µM*h) | Half-life (h) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
Table 1: Summary of Preclinical Pharmacokinetic Parameters of LGD-6972.[4]
Clinical Pharmacokinetics
Phase 1 clinical trials in healthy volunteers and subjects with T2DM have demonstrated that LGD-6972 has predictable and linear plasma pharmacokinetics.[1][3] The drug was well-tolerated across a range of single and multiple doses.
A single ascending dose study evaluated single oral doses from 2 mg to 480 mg, while a multiple ascending dose study investigated daily doses of 5 mg, 10 mg, and 15 mg for 14 days.[1][3] The pharmacokinetic profile was found to be comparable between healthy subjects and individuals with T2DM.[1][3]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. This section outlines the methodologies employed in the preclinical and clinical evaluation of LGD-6972's oral bioavailability.
Preclinical Studies
Animal Models:
-
Studies were conducted in various animal models, including mice, rats, and monkeys, to assess the pharmacokinetic profile of LGD-6972.[4] While the specific strains used are not detailed in the available literature, standard laboratory strains for pharmacokinetic studies are typically employed.
Formulation and Dosing:
-
For oral administration in preclinical studies, LGD-6972 was likely formulated as a solution or suspension. A common vehicle for such studies consists of a mixture of solvents like DMSO, PEG300/PEG400, Tween 80, and saline to ensure solubility and stability.[5][6]
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile.
-
Plasma concentrations of LGD-6972 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Clinical Studies (Phase 1)
Study Design:
-
The clinical evaluation of LGD-6972's pharmacokinetics was conducted through randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[1][3]
-
Participants included both healthy volunteers and subjects with T2DM.[1][3]
Dosing:
-
In the single ascending dose (SAD) study, participants received single oral doses ranging from 2 to 480 mg.[1][3]
-
In the multiple ascending dose (MAD) study, subjects were administered daily oral doses of 5, 10, or 15 mg for 14 days.[1][3]
Bioanalytical Method:
-
Plasma concentrations of LGD-6972 were quantified using a validated LC-MS/MS method.[1] While the specific parameters of the assay are not publicly available, a typical validated LC-MS/MS method for a small molecule like LGD-6972 would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction to isolate the drug from plasma proteins.
-
Chromatography: Separation of the analyte from endogenous plasma components using a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.
-
Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking a specific precursor-to-product ion transition for LGD-6972 and an internal standard.
-
Visualizations: Pathways and Workflows
Glucagon Receptor Signaling Pathway
LGD-6972 exerts its therapeutic effect by antagonizing the glucagon receptor. The following diagram illustrates the canonical glucagon receptor signaling pathway that is inhibited by LGD-6972.
References
- 1. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.stockpr.com [content.stockpr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]
The Role of LGD-6972 Sodium in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972 sodium is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). It represents a non-insulin-dependent therapeutic approach for the management of type 2 diabetes mellitus (T2DM). By competitively inhibiting the binding of glucagon to its receptor, primarily in the liver, LGD-6972 effectively suppresses excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. Clinical studies have demonstrated that LGD-6972 significantly reduces both fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c), with a favorable safety and tolerability profile. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the investigation of LGD-6972's role in glucose homeostasis.
Introduction: The Glucagon Receptor as a Therapeutic Target
In individuals with type 2 diabetes, dysregulation of glucose homeostasis is characterized by both insulin resistance and inappropriate secretion of glucagon.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, acts in opposition to insulin by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[2] In the diabetic state, elevated glucagon levels contribute significantly to hyperglycemia.[1] Therefore, antagonizing the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), presents a logical therapeutic strategy to lower blood glucose levels.[1] LGD-6972 is a novel compound developed to specifically target this mechanism.[3]
Mechanism of Action of LGD-6972
LGD-6972 functions as a competitive antagonist at the glucagon receptor.[3][4] By binding to the receptor, it prevents the endogenous ligand, glucagon, from initiating the downstream signaling cascade that leads to hepatic glucose production.[3][4] The primary signaling pathway of the glucagon receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein.[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, ultimately resulting in the release of glucose from the liver.[6] LGD-6972 effectively blocks this entire process at its origin.
Interestingly, LGD-6972 has been described as an allosteric antagonist that exhibits biased receptor signaling.[5][7] Its unique chemical structure, featuring a sulphonic acid tail, is thought to contribute to this property, potentially leading to a more favorable safety profile compared to other glucagon receptor antagonists.[7] This biased antagonism may selectively modulate downstream signaling pathways, although the precise molecular details of this are still under investigation.
Below is a diagram illustrating the canonical glucagon signaling pathway and the point of inhibition by LGD-6972.
Preclinical Pharmacology
In Vitro Potency and Selectivity
LGD-6972 is a highly potent and selective antagonist of the human glucagon receptor. In vitro studies have demonstrated its ability to competitively inhibit glucagon binding and suppress cAMP production.[2][4]
Table 1: In Vitro Activity of LGD-6972
| Parameter | Value | Receptor/Assay |
| IC50 | ~1 nM | Human Glucagon Receptor (hGCGR) |
| Selectivity | >3,800-fold | vs. GLP-1 and GIP receptors |
Data sourced from preclinical presentations and publications.[7]
In Vivo Efficacy in Animal Models
The glucose-lowering effects of LGD-6972 have been demonstrated in various diabetic animal models.[3][4] These studies have shown that oral administration of LGD-6972 can effectively reduce both acute, glucagon-stimulated hyperglycemia and chronic hyperglycemia.[3][4][7]
Clinical Pharmacology and Efficacy
Phase 1 and Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of LGD-6972 in healthy volunteers and patients with T2DM.
Phase 1 Studies
Single and multiple ascending dose studies demonstrated that LGD-6972 has linear plasma pharmacokinetics consistent with once-daily dosing.[3] Dose-dependent decreases in fasting plasma glucose were observed in both healthy subjects and those with T2DM.[3]
Table 2: Key Findings from Phase 1 Multiple Ascending Dose Study in T2DM Subjects (14 days)
| Dose | Maximum Fasting Plasma Glucose Reduction |
| 5 mg | Dose-dependent decrease |
| 10 mg | Dose-dependent decrease |
| 15 mg | Up to 56.8 mg/dL (3.15 mmol/L) |
Data sourced from Vajda et al., 2017.[3]
Phase 2 Study
A 12-week, dose-ranging study in patients with T2DM inadequately controlled on metformin monotherapy showed statistically significant and dose-dependent reductions in HbA1c.[7]
Table 3: Key Efficacy Results from 12-Week Phase 2 Study in T2DM Patients on Metformin
| Treatment Group | Mean Change from Baseline in HbA1c | Mean Change from Baseline in Fasting Plasma Glucose |
| Placebo | -0.15% | - |
| LGD-6972 (5 mg) | -0.74% | -2.1 mmol/L |
| LGD-6972 (10 mg) | -0.76% | -2.2 mmol/L |
| LGD-6972 (15 mg) | -1.05% | -2.6 mmol/L |
Data sourced from a 2019 publication on RVT-1502 (formerly LGD-6972).[7]
Experimental Protocols
Detailed, proprietary experimental protocols for LGD-6972 are not fully available in the public domain. However, based on standard methodologies for similar compounds and available literature, the following sections outline the likely approaches taken.
In Vitro Assays
A generalized protocol for a competitive radioligand binding assay is as follows:
Methodology Outline:
-
Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Incubation: A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) is incubated with the cell membranes in the presence of varying concentrations of LGD-6972.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of LGD-6972 that inhibits 50% of the specific binding of the radioligand (IC50).[9]
A common method for measuring cAMP production is a cell-based assay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer).[10][11]
Methodology Outline:
-
Cell Plating: Cells expressing the glucagon receptor are plated in a microtiter plate.[11]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of LGD-6972.
-
Glucagon Stimulation: A fixed concentration of glucagon (typically at its EC80 or EC50) is added to stimulate cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the level of intracellular cAMP is quantified using a competitive immunoassay format with fluorescently labeled antibodies.[11]
-
Data Analysis: The ability of LGD-6972 to inhibit the glucagon-induced cAMP production is determined, and an IC50 value is calculated.
In Vivo Studies in Diabetic Animal Models
Methodology Outline:
-
Animal Model: A diabetic mouse model, such as the db/db mouse (a model of T2DM with leptin receptor deficiency) or streptozotocin-induced diabetic mice (a model of insulin-deficient diabetes), is used.
-
Dosing: LGD-6972 is administered orally, typically once daily, at various dose levels. A vehicle control group is also included.
-
Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. This can include fasting blood glucose and glucose levels following an oral glucose tolerance test (OGTT).
-
HbA1c Measurement: At the end of the study period, blood is collected to measure HbA1c levels as a marker of long-term glycemic control.
-
Data Analysis: The effects of different doses of LGD-6972 on blood glucose and HbA1c are compared to the vehicle control group to determine efficacy.
Safety and Tolerability
Across clinical trials, LGD-6972 has been generally well-tolerated.[3][7] Notably, treatment with LGD-6972 was not associated with an increased incidence of hypoglycemia.[3] Some glucagon receptor antagonists have been associated with elevations in liver enzymes, LDL cholesterol, and blood pressure; however, the available data for LGD-6972 suggests a more favorable profile in this regard, potentially due to its biased signaling mechanism.[7]
Conclusion
This compound is a promising oral therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on the antagonism of the glucagon receptor, directly addresses a key pathophysiological driver of hyperglycemia. Preclinical and clinical studies have consistently demonstrated its ability to improve glycemic control. The unique characteristic of biased signaling may offer a differentiated and improved safety profile compared to other compounds in its class. Further clinical development will be crucial to fully elucidate the long-term efficacy and safety of LGD-6972 and its potential role in the management of type 2 diabetes.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. content.stockpr.com [content.stockpr.com]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of LGD-6972 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 sodium is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] By inhibiting GCGR signaling, LGD-6972 effectively reduces hepatic glucose production, making it a promising therapeutic candidate for the management of type 2 diabetes mellitus (T2DM).[1][3] Preclinical studies in various animal models have demonstrated its efficacy in lowering blood glucose levels and mitigating hyperglycemia.[1][4][5] These application notes provide detailed experimental protocols for in vivo studies of this compound, based on publicly available preclinical data.
Mechanism of Action
LGD-6972 competitively binds to the glucagon receptor, preventing the downstream signaling cascade initiated by glucagon. This antagonism primarily occurs in the liver, where glucagon stimulates gluconeogenesis and glycogenolysis. By blocking these pathways, LGD-6972 leads to a reduction in hepatic glucose output and consequently, lower blood glucose levels.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of LGD-6972.
Table 1: In Vitro Activity of LGD-6972
| Parameter | Species | Value | Reference |
| IC50 (hGCGR) | Human | ~1 nM | [1] |
Table 2: In Vivo Efficacy of LGD-6972 in a Type 2 Diabetes Mouse Model
| Animal Model | Dose (Oral) | Key Finding | Timepoint | Reference |
| db/db Mice | 30 mg/kg | Significant glucose reduction | 24 hours | [1] |
Table 3: In Vivo Pharmacodynamic Effect of LGD-6972
| Animal Model | Experiment | Key Finding | Reference |
| Sprague-Dawley Rats | Glucagon Challenge | Inhibition of glucagon-induced hyperglycemia | [1] |
| Cynomolgus Monkeys | Glucagon Challenge | Inhibition of glucagon-induced hyperglycemia | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published information and standard laboratory practices.
Efficacy Study in a Type 2 Diabetes Mellitus (T2DM) Mouse Model
This protocol describes the evaluation of LGD-6972's ability to lower blood glucose in a genetically diabetic mouse model.
Materials:
-
Animals: Male db/db mice (8-10 weeks of age). These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking human T2DM.[6]
-
Test Article: this compound salt.
-
Vehicle: A suitable vehicle for oral administration, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Equipment: Oral gavage needles (20-22 gauge, flexible tip), blood glucose meter and test strips, animal restrainers, and standard laboratory equipment.
Procedure:
-
Acclimatization: House the db/db mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, LGD-6972 30 mg/kg). A typical group size is 8-10 animals.
-
Dosing:
-
Prepare a suspension of LGD-6972 in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of LGD-6972 or vehicle to the mice via oral gavage. The dosing volume should be appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
-
Blood Glucose Monitoring:
-
Collect a baseline blood sample from the tail vein just prior to dosing (t=0).
-
Collect subsequent blood samples at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).[7]
-
Gently restrain the mouse and obtain a small drop of blood from the tail tip. Apply the blood to a glucose test strip and record the reading from the glucometer.
-
-
Data Analysis:
-
Calculate the mean blood glucose levels for each group at each time point.
-
Compare the blood glucose levels of the LGD-6972 treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Glucagon Challenge Study in Rodents and Non-Human Primates
This protocol is designed to assess the ability of LGD-6972 to antagonize the hyperglycemic effect of exogenous glucagon.
Materials:
-
Animals: Sprague-Dawley rats or cynomolgus monkeys.
-
Test Article: this compound salt.
-
Vehicle: As described in the T2DM model protocol.
-
Glucagon: Lyophilized glucagon for injection, reconstituted according to the manufacturer's instructions.
-
Equipment: As described in the T2DM model protocol.
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals as previously described. Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.
-
LGD-6972 Administration: Administer LGD-6972 or vehicle orally at the desired dose(s).
-
Waiting Period: Allow a sufficient period for the absorption of LGD-6972 (e.g., 60 minutes).
-
Glucagon Administration: Administer a glucagon challenge. The route of administration can be subcutaneous or intraperitoneal. A subcutaneous injection may provide a more sustained increase in blood glucose.[8] The dose of glucagon should be predetermined to elicit a robust and reproducible hyperglycemic response.
-
Blood Glucose Monitoring:
-
Collect a baseline blood sample immediately before the glucagon challenge.
-
Collect subsequent blood samples at regular intervals after the glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Statistically compare the glucose AUC between the LGD-6972 treated groups and the vehicle control group to determine the extent of glucagon antagonism.
-
Conclusion
The in vivo experimental protocols outlined in these application notes provide a framework for evaluating the pharmacological effects of this compound. These studies are crucial for understanding its therapeutic potential in the context of type 2 diabetes. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Announces Positive Preclinical Data on LGD-6972 at the American Diabetes Association’s 72nd Scientific Sessions [investor.ligand.com]
- 2. Ligand Pharmaceuticals Inc. Announces Positive Preclinical Data on LGD-6972 at the American Diabetes Association’s 72nd Scientific Sessions - BioSpace [biospace.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. s206.q4cdn.com [s206.q4cdn.com]
- 5. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LGD-6972 Sodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LGD-6972 sodium, a selective and orally active glucagon receptor (GCGR) antagonist, in various mouse models of diabetes. The following protocols are intended to serve as a guide for preclinical research and development.
Mechanism of Action
LGD-6972 is a potent antagonist of the glucagon receptor, primarily exerting its effects by inhibiting GCGR signaling.[1] In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production. By blocking the glucagon receptor, LGD-6972 effectively suppresses this process, leading to a reduction in blood glucose levels. The binding of LGD-6972 to the GCGR is competitive and demonstrates high affinity and selectivity, which in turn inhibits the production of cyclic AMP (cAMP) and glucose.[1] Preclinical studies have demonstrated that LGD-6972 can reduce hyperglycemia in diabetic mouse models.[1][2]
Signaling Pathway of Glucagon Receptor Antagonism by LGD-6972
Caption: Mechanism of LGD-6972 as a glucagon receptor antagonist.
Dosage and Administration in Mouse Models
LGD-6972 is orally bioavailable and has demonstrated efficacy in reducing blood glucose in preclinical diabetic mouse models. The primary route of administration described in the literature is oral gavage.
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Dosing Route | Dosage | Study Duration | Observed Effects |
| db/db Mice | Oral (p.o.) | 3 mg/kg | 24 hours | Significant reduction in blood glucose corresponding to plasma concentration.[3] |
| Oral (p.o.) | 30 mg/kg | 24 hours & 28 days | Significant and sustained reduction in blood glucose.[3] | |
| Streptozotocin (STZ)-induced Diabetic Mice | Oral (p.o.) | Not specified | 28 days | Significant reduction in fasting blood glucose.[3] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound can be prepared for in vivo oral administration using various vehicles. The following are suggested protocols. It is recommended to prepare a stock solution first and then dilute it to the final working concentration. Prepare fresh working solutions daily.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Protocol 2: Formulation with SBE-β-CD
This protocol yields a clear solution of ≥2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Formulation with Corn Oil
This protocol is suggested for longer-term studies (if the continuous dosing period exceeds half a month, use with caution). This protocol yields a clear solution of ≥2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix until the solution is uniform.
Administration by Oral Gavage in Mice
Oral gavage is a standard method for precise oral administration of compounds in mice.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice).
-
Syringe (volume appropriate for the calculated dose).
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion length of the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the LGD-6972 solution.
-
After administration, gently remove the needle in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental Workflow for a Typical Study in Diabetic Mice
Caption: A typical experimental workflow for evaluating LGD-6972.
Induction of Diabetes with Streptozotocin (STZ)
STZ is a chemical agent commonly used to induce diabetes in rodents by destroying pancreatic β-cells. Both high-dose and multiple low-dose protocols are utilized.
Materials:
-
Streptozotocin (STZ).
-
Cold sterile citrate buffer (pH 4.5).
-
Syringes and needles for injection.
Low-Dose STZ Protocol (to induce Type 1-like diabetes):
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection (e.g., 40 mg/mL). STZ is light-sensitive and degrades quickly in solution.
-
Administer a daily intraperitoneal (i.p.) injection of STZ (e.g., 40-50 mg/kg body weight) for five consecutive days.
-
Monitor blood glucose levels regularly. Hyperglycemia typically develops within one to two weeks.
High-Dose STZ Protocol (to induce rapid diabetes):
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg body weight).
-
Monitor blood glucose levels. Hyperglycemia usually develops within 48-72 hours.
Note: The optimal dose of STZ can vary depending on the mouse strain, age, and sex. It is advisable to conduct a pilot study to determine the most effective dose for your specific experimental conditions.
Concluding Remarks
This compound has demonstrated significant glucose-lowering effects in mouse models of both type 1 and type 2 diabetes when administered orally. The provided dosages and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this glucagon receptor antagonist. Careful consideration of the appropriate mouse model, vehicle for administration, and dosing regimen is crucial for obtaining reliable and reproducible results. At present, there is a lack of published data on the administration of LGD-6972 via subcutaneous or other parenteral routes in mouse models, as well as its use in other diabetic models such as ob/ob or NOD mice.
References
Application Notes and Protocols for the Quantification of LGD-6972 Sodium in Plasma
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a representative analytical method for the quantification of LGD-6972 sodium in plasma. As of the date of this document, a specific, detailed, and validated analytical method for LGD-6972 has not been made publicly available in the scientific literature. The proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is based on established bioanalytical principles for small molecule drug quantification in biological matrices and is intended to serve as a comprehensive starting point for method development and validation.
Introduction
LGD-6972 is a selective and orally active antagonist of the glucagon receptor, which has been investigated for its potential in the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of LGD-6972 in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a representative LC-MS/MS method for the determination of LGD-6972 in plasma.
Signaling Pathway of Glucagon Receptor Antagonism
The therapeutic effect of LGD-6972 is achieved by blocking the signaling cascade initiated by the binding of glucagon to its receptor (GCGR), primarily in the liver. This inhibition leads to a reduction in hepatic glucose production.
Caption: Glucagon receptor signaling pathway and the antagonistic action of LGD-6972.
Representative Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like LGD-6972 in complex biological matrices such as plasma due to its high selectivity, sensitivity, and throughput.
Principle
The method involves the extraction of LGD-6972 and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled LGD-6972 (e.g., LGD-6972-d4) as an internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of LGD-6972 and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the LGD-6972 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations. A typical calibration curve range would be 1-1000 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[1][3][4]
-
Aliquot 50 µL of plasma samples (blank, CC, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at high speed to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and vortex briefly.
-
The plate is now ready for injection into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for the protein precipitation-based extraction of LGD-6972 from plasma.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.
Liquid Chromatography
| Parameter | Suggested Condition |
| HPLC System | A standard UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
Tandem Mass Spectrometry
| Parameter | Suggested Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of LGD-6972 and its IS. The protonated molecule [M+H]+ would be the precursor ion. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Data Presentation and Quantitative Performance
The performance of the analytical method should be evaluated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected quantitative performance characteristics for a validated bioanalytical method for LGD-6972 in plasma.
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy and Precision | |
| Intra-day and Inter-day Bias | Within ±15% (±20% at LLOQ) |
| Intra-day and Inter-day CV | ≤ 15% (≤ 20% at LLOQ) |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Selectivity and Matrix Effect | |
| Matrix Factor | Should be consistent and reproducible |
| Recovery | |
| Extraction Recovery | Consistent and reproducible across the concentration range |
| Stability | |
| Bench-top, Freeze-thaw, and Long-term | Analyte should be stable under typical laboratory conditions |
Conclusion
The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantification of this compound in plasma. The protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the rigorous demands of preclinical and clinical drug development. Researchers and scientists can adapt and validate this method to support their specific research needs, ensuring the generation of high-quality data for the pharmacokinetic and pharmacodynamic evaluation of LGD-6972.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LGD-6972 Sodium in Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 sodium, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] Inappropriately elevated glucagon levels are a key contributor to hyperglycemia in both type 1 and type 2 diabetes mellitus (T1DM and T2DM) by promoting excessive hepatic glucose production. By blocking the action of glucagon on its receptor, LGD-6972 represents a promising therapeutic approach to improve glycemic control. Preclinical studies in various diabetic animal models have demonstrated the efficacy of LGD-6972 in lowering blood glucose levels and other key metabolic parameters.[3][4]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in diabetic animal models, intended to guide researchers in their preclinical evaluation of this and similar compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of LGD-6972 in diabetic animal models.
| Animal Model | Compound | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| db/db Mice (T2DM) | LGD-6972 | 3 mg/kg and 30 mg/kg | Oral (p.o.) | Single Dose | Dose-dependent reduction in blood glucose over a 24-hour period. At 30 mg/kg, blood glucose was significantly reduced from ~500 mg/dL to ~250 mg/dL at 9 hours post-dose. | [5] |
| db/db Mice (T2DM) | LGD-6972 | 30 mg/kg | Oral (p.o.) | 28 Days | Sustained reduction in blood glucose levels throughout the treatment period. | [5] |
| Streptozotocin (STZ)-induced Diabetic Mice (T1DM) | LGD-6972 | Not specified | Not specified | Not specified | Significantly lowered fasting and non-fasting glucose levels. Reduced HbA1c, ketone bodies, and free fatty acids. | [3] |
| Sprague-Dawley Rats | LGD-6972 | 10 mg/kg and 30 mg/kg | Oral (p.o.) | Single Dose | Dose-dependent inhibition of glucagon-induced hyperglycemia. | [5] |
| Cynomolgus Monkeys | LGD-6972 | Not specified | Oral (p.o.) | Single Dose | Inhibition of glucagon-induced hyperglycemia. | [5] |
Table 1: Summary of LGD-6972 Efficacy in Diabetic Animal Models
Experimental Protocols
Protocol 1: Evaluation of Acute Glycemic Control in a Type 2 Diabetes Model (db/db Mice)
This protocol outlines the procedure to assess the acute effects of orally administered LGD-6972 on blood glucose levels in a genetic model of type 2 diabetes.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male db/db mice (8-10 weeks of age)
-
Lean littermate control mice
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before the start of the experiment.
-
Baseline Blood Glucose Measurement: Obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Dosing Solution Preparation: Prepare a homogenous suspension of LGD-6972 in the vehicle at the desired concentrations (e.g., 0.3 mg/mL and 3 mg/mL for 3 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Prepare a vehicle-only solution for the control group.
-
Oral Administration: Administer LGD-6972 or vehicle to the mice via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-dosing (e.g., 1, 3, 6, 9, 12, and 24 hours).
-
Data Analysis: Plot the mean blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for blood glucose and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Protocol 2: Induction of Type 1 Diabetes Using Streptozotocin (STZ) in Mice
This protocol describes the chemical induction of type 1 diabetes in mice, a model suitable for evaluating therapies like LGD-6972.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile and cold
-
Male C57BL/6J mice (8-10 weeks of age)
-
Insulin
-
Syringes and needles for injection
-
Glucometer and test strips
Procedure:
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer. The concentration will depend on the dosing regimen. For a multiple low-dose protocol, a common concentration is 5 mg/mL.
-
Animal Preparation: Fast the mice for 4-6 hours prior to STZ injection.
-
STZ Administration: Inject the mice intraperitoneally (i.p.) with the freshly prepared STZ solution. A widely used protocol for inducing a more gradual onset of diabetes is a multiple low-dose regimen (e.g., 50 mg/kg daily for 5 consecutive days).
-
Blood Glucose Monitoring: Monitor blood glucose levels daily starting 3 days after the final STZ injection. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently >250 mg/dL.
-
Animal Care: Provide supportive care as needed. If severe hyperglycemia and weight loss occur, administration of long-acting insulin may be necessary to maintain animal health.
-
Initiation of LGD-6972 Treatment: Once diabetes is established, the mice can be used for therapeutic studies with LGD-6972 as described in Protocol 1.
Visualizations
Caption: Glucagon Receptor Signaling and LGD-6972 Inhibition.
Caption: Experimental Workflow for Acute Glycemic Control Study.
References
Application Notes and Protocols for Determining LGD-6972 Sodium Potency Using Cell-Based Assays
Introduction
LGD-6972 (also known as RVT-1502) is a selective and orally active small-molecule antagonist of the glucagon receptor (GCGR).[1][2][3] In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production.[2][3] LGD-6972 competitively binds to the GCGR, primarily in the liver, inhibiting the downstream signaling cascade initiated by glucagon.[1][2] This action effectively suppresses glucagon-stimulated glucose production, making it a therapeutic candidate for improving glycemic control.[2][4]
The potency of LGD-6972 can be quantified in vitro by utilizing cell-based assays that measure key events in the glucagon signaling pathway. The two primary assays described in these notes are the cyclic AMP (cAMP) accumulation assay and the hepatic glucose output assay. These assays are fundamental for characterizing the pharmacological activity of GCGR antagonists and for screening potential drug candidates.
Glucagon Receptor Signaling Pathway and LGD-6972 Inhibition
Glucagon initiates its physiological effects by binding to the GCGR, a G-protein coupled receptor (GPCR) on the surface of hepatocytes.[5][6] This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][9] PKA then phosphorylates key enzymes involved in glucose metabolism, promoting glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors), ultimately leading to increased glucose release from the liver.[6][8][9] LGD-6972 exerts its effect by competitively blocking glucagon from binding to its receptor, thus preventing this entire cascade.[2]
Application Note 1: cAMP Inhibition Assay
1. Principle
This assay quantifies the potency of LGD-6972 by measuring its ability to inhibit the production of cAMP in cells expressing the human glucagon receptor (hGCGR). Cells are co-incubated with a fixed concentration of glucagon (to stimulate the receptor) and varying concentrations of LGD-6972. The resulting intracellular cAMP levels are inversely proportional to the inhibitory activity of the compound. The data is used to generate a dose-response curve and calculate an IC₅₀ (half-maximal inhibitory concentration) value, which represents the potency of LGD-6972. In vitro studies have shown LGD-6972 suppresses cAMP production effectively.[1][4]
2. Experimental Workflow
3. Detailed Protocol
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant hGCGR are recommended. Alternatively, primary human hepatocytes can be used for a more physiologically relevant system.
-
Reagents and Materials:
-
HEK293-hGCGR cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
LGD-6972 sodium
-
Human Glucagon
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white assay plates
-
Plate reader compatible with the detection kit
-
-
Procedure:
-
Cell Seeding: The day before the assay, seed HEK293-hGCGR cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay Initiation:
-
Gently remove the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Add the diluted LGD-6972 to the appropriate wells. Include "vehicle only" controls.
-
Incubate for 20-30 minutes at room temperature.
-
-
Glucagon Stimulation: Add glucagon to all wells (except for the negative control) to a final concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined. For example, a concentration of 0.1 nM glucagon has been used.[4]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data by setting the signal from the "glucagon only" wells as 100% activity and the "vehicle only" wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the LGD-6972 concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
-
4. Data Presentation
| Assay Parameter | Cell Type | Glucagon Concentration | Result | Reference |
| IC₅₀ | HEK293-hGCGR | Pre-determined EC₈₀ | ~1 nM | [4] |
| EC₅₀ | Human Hepatocytes | 0.1 nM | 0.5 nM | [4] |
Application Note 2: Hepatic Glucose Output (HGO) Inhibition Assay
1. Principle
This assay provides a more functional measure of LGD-6972's potency by quantifying its ability to block glucagon-stimulated glucose production in primary hepatocytes. Hepatocytes are first starved of glucose to deplete glycogen stores and then stimulated with glucagon in the presence of gluconeogenic precursors. LGD-6972's ability to inhibit the subsequent release of glucose into the medium is measured. This assay confirms that the upstream inhibition of cAMP translates into a downstream physiological effect.[1][2]
2. Experimental Workflow
3. Detailed Protocol
-
Cell Type: Cryopreserved or fresh primary human hepatocytes are the gold standard. Primary rat or mouse hepatocytes can also be used.
-
Reagents and Materials:
-
Primary hepatocytes
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte culture and plating medium
-
Glucose-free DMEM
-
Glucose production buffer (Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
This compound
-
Human Glucagon
-
Glucose detection kit (e.g., Glucose Oxidase-based colorimetric assay)
-
Plate reader for absorbance measurement
-
-
Procedure:
-
Hepatocyte Plating: Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).
-
Glucose Starvation: Gently wash the cells twice with PBS. Replace the medium with glucose-free DMEM and incubate for 2-4 hours to deplete intracellular glycogen.
-
Compound and Substrate Addition:
-
Remove the starvation medium.
-
Add glucose production buffer containing serial dilutions of LGD-6972 (e.g., 1 pM to 10 µM). Include vehicle controls.
-
Incubate for 30 minutes at 37°C.
-
-
Glucagon Stimulation: Add glucagon to a final concentration of ~5-10 nM to all wells except the basal (unstimulated) control.
-
Incubation for Glucose Production: Incubate the plate for 3-5 hours at 37°C, 5% CO₂.
-
Sample Collection and Measurement:
-
Carefully collect an aliquot of the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose assay kit, following the manufacturer's protocol.
-
(Optional) Lyse the cells in the plate and measure total protein content (e.g., using a BCA assay) to normalize the glucose output data.
-
-
Data Analysis:
-
Subtract the basal glucose level (no glucagon) from all stimulated values.
-
Normalize the data, setting the "glucagon only" wells as 100% and basal as 0%.
-
Plot the percent inhibition of glucose output against the logarithm of the LGD-6972 concentration and fit the curve to determine the IC₅₀ value.
-
-
4. Data Presentation
| Assay Parameter | Cell Type | Glucagon Concentration | Expected Result |
| IC₅₀ | Primary Human Hepatocytes | 5-10 nM | Potent, dose-dependent inhibition of glucose output |
| IC₅₀ | Primary Rat Hepatocytes | 5-10 nM | Potent, dose-dependent inhibition of glucose output |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. content.stockpr.com [content.stockpr.com]
- 5. cusabio.com [cusabio.com]
- 6. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols for LGD-6972 Sodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of LGD-6972 sodium, a potent and selective glucagon receptor (GCGR) antagonist, in cell culture experiments. The provided methodologies are essential for investigating the effects of LGD-6972 on glucagon signaling pathways and cellular responses.
Compound Information
| Property | Value |
| Compound Name | This compound (also known as RVT-1502) |
| Mechanism of Action | Selective antagonist of the glucagon receptor (GCGR), inhibiting glucagon-mediated signal transduction.[1][2][3][4] |
| Molecular Formula | C₄₃H₄₅N₂NaO₅S |
| Molecular Weight | 724.88 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1][4][5] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][4] |
Preparation of this compound for Cell Culture
This protocol outlines the preparation of a sterile stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, if sterility of the initial powder is a concern)
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 724.88 g/mol * Volume (L) * 1000
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
(Optional) Sterilization: If there are concerns about the sterility of the reconstituted stock solution, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. However, it is important to note that some compound may be lost due to binding to the filter membrane. As DMSO is generally hostile to microbial growth, this step is often omitted if the initial handling is aseptic.[6]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of LGD-6972 used. The final DMSO concentration in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Signaling Pathway
LGD-6972 acts as an antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). Its primary mechanism is to block the binding of glucagon, thereby inhibiting the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as hepatic glucose production.
Caption: Glucagon Signaling Pathway and LGD-6972 Inhibition.
Experimental Protocols & Data Presentation
In Vitro Inhibition of cAMP Production
This assay determines the potency of LGD-6972 in inhibiting glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Glucagon solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black opaque 96-well or 384-well plates suitable for the chosen assay kit
Protocol:
-
Cell Seeding: Seed hGCGR-expressing HEK293 cells into 96-well or 384-well plates at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of LGD-6972 in assay buffer (e.g., serum-free medium containing IBMX). Also, prepare a solution of glucagon at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Add the LGD-6972 dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the glucagon solution to all wells except the negative control.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the LGD-6972 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for cAMP Inhibition Assay.
Data Presentation:
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| This compound | hGCGR-HEK293 | cAMP Inhibition | ~0.5 - 1 | [7] |
| Reference Cpd | hGCGR-HEK293 | cAMP Inhibition | Value |
Inhibition of Glucagon-Stimulated Glucose Output in Primary Hepatocytes
This protocol assesses the ability of LGD-6972 to block glucagon-induced glucose production in primary hepatocytes, a more physiologically relevant cell model.
Materials:
-
Primary hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium
-
Collagen-coated cell culture plates
-
Glucose-free DMEM
-
L-lactate and sodium pyruvate
-
This compound stock solution (10 mM in DMSO)
-
Glucagon solution
-
Glucose assay kit
Protocol:
-
Hepatocyte Seeding: Plate primary hepatocytes on collagen-coated plates and allow them to attach for several hours.
-
Starvation: Replace the culture medium with glucose-free DMEM supplemented with lactate and pyruvate and starve the cells for a defined period (e.g., 6 hours).[8]
-
Compound Treatment: Add serial dilutions of LGD-6972 to the wells and incubate for 30 minutes.
-
Glucagon Stimulation: Add glucagon to the wells (except for the basal control) and incubate for an extended period (e.g., 3-6 hours) to allow for glucose production.
-
Glucose Measurement: Collect the cell culture supernatant and measure the glucose concentration using a glucose assay kit.
-
Data Analysis: Normalize the glucose output to the total protein content in each well. Plot the normalized glucose output against the logarithm of the LGD-6972 concentration to determine the IC₅₀.
Experimental Workflow:
Caption: Workflow for Glucose Output Assay.
Data Presentation:
| Compound | Cell Type | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Primary Hepatocytes | Glucose Output Inhibition | To be determined | |
| Reference Cpd | Primary Hepatocytes | Glucose Output Inhibition | Value |
β-Arrestin Recruitment Assay
This assay can be used to investigate whether LGD-6972 exhibits biased agonism by measuring its effect on the recruitment of β-arrestin to the glucagon receptor.
Materials:
-
Cells co-expressing a tagged glucagon receptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technologies).
-
Assay-specific reagents (e.g., substrate for enzyme complementation).
-
This compound stock solution.
-
Glucagon solution.
Protocol:
-
Cell Seeding: Plate the engineered cells in the appropriate assay plates.
-
Compound and Agonist Addition: Add serial dilutions of LGD-6972, followed by a fixed concentration of glucagon (e.g., EC₈₀ for β-arrestin recruitment).
-
Incubation: Incubate the plate according to the assay manufacturer's instructions to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Determine the IC₅₀ of LGD-6972 for the inhibition of glucagon-induced β-arrestin recruitment.
Data Presentation:
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | β-Arrestin Recruitment | To be determined |
| Reference Cpd | β-Arrestin Recruitment | Value |
Receptor Internalization Assay
This assay measures the effect of LGD-6972 on the internalization of the glucagon receptor upon agonist stimulation.
Materials:
-
Cells expressing a tagged glucagon receptor (e.g., N-terminally tagged with a fluorescent protein or an enzyme).
-
This compound stock solution.
-
Glucagon solution.
-
High-content imaging system or plate reader capable of detecting the tag.
Protocol:
-
Cell Seeding: Plate the cells in a suitable format for imaging or plate-based reading.
-
Treatment: Treat the cells with LGD-6972 followed by glucagon.
-
Incubation: Incubate for a time sufficient to allow for receptor internalization (e.g., 30-60 minutes).
-
Detection: Quantify the amount of receptor remaining at the cell surface or the amount internalized using an appropriate detection method.
-
Data Analysis: Calculate the inhibition of glucagon-induced receptor internalization by LGD-6972 and determine the IC₅₀.
Data Presentation:
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | Receptor Internalization | To be determined |
| Reference Cpd | Receptor Internalization | Value |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeding the solubility of LGD-6972 in the aqueous cell culture medium. | Prepare intermediate dilutions of the DMSO stock in DMSO before adding to the medium. Ensure the final DMSO concentration is low (≤0.1%). |
| High Background in Assays | Contamination of reagents or cells. Non-specific binding. | Use sterile techniques. Include appropriate controls (e.g., no cells, vehicle only). Optimize antibody or reagent concentrations. |
| Low Signal or No Response | Low receptor expression in cells. Inactive compound or agonist. Incorrect assay setup. | Confirm receptor expression by western blot or flow cytometry. Use a fresh aliquot of the compound and agonist. Re-check all reagent concentrations and incubation times. |
| Cell Toxicity | High concentration of LGD-6972 or DMSO. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay). Ensure the final DMSO concentration is below the toxic level for your specific cell line. |
These detailed application notes and protocols should enable researchers to effectively prepare and utilize this compound in a variety of cell culture experiments to further elucidate its pharmacological properties and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. content.stockpr.com [content.stockpr.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: LGD-6972 Sodium in Combination with Metformin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical investigation into the use of LGD-6972 (also known as RVT-1502), a selective, orally bioavailable small molecule glucagon receptor antagonist (GRA), in combination with metformin for the treatment of Type 2 Diabetes Mellitus (T2DM). The information is compiled from preclinical and Phase 2 clinical trial data.
Introduction and Rationale
Type 2 Diabetes Mellitus is characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. Inappropriately elevated levels of the hormone glucagon contribute significantly to this hyperglycemic state by stimulating excessive hepatic glucose production (HGP).[1][2] Metformin, the first-line therapy for T2DM, primarily reduces HGP through activation of AMP-activated protein kinase (AMPK).
LGD-6972 offers a complementary mechanism of action. By selectively antagonizing the glucagon receptor (GCGR) in the liver, it directly blocks the signaling pathway that leads to glucagon-mediated gluconeogenesis and glycogenolysis.[3][4] The combination of LGD-6972 and metformin thus targets hepatic glucose output through two distinct and potentially synergistic pathways, providing a strong rationale for their co-administration in patients with T2DM inadequately controlled on metformin alone.[5][6]
Mechanism of Action
LGD-6972 competitively binds to the glucagon receptor with high affinity and selectivity, which in turn suppresses the production of cyclic AMP (cAMP) and subsequent glucose output from hepatocytes.[3][7] Metformin's primary effect is the reduction of HGP, although it also improves peripheral insulin sensitivity. The dual-pronged approach of inhibiting glucagon's action and enhancing insulin's effectiveness provides a robust method for glycemic control.
Caption: Combined mechanism of LGD-6972 and Metformin on hepatic glucose production.
Summary of Key Research Findings
A pivotal Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of LGD-6972 in T2DM patients who were inadequately controlled on a stable dose of metformin.[1][8] Patients were administered 5 mg, 10 mg, or 15 mg of LGD-6972, or a placebo, once daily for 12 weeks.[2]
The study demonstrated statistically significant, dose-dependent improvements in glycemic control for all LGD-6972 cohorts compared to placebo.[5]
Table 1: Key Efficacy Endpoints at 12 Weeks
| Parameter | Placebo (n=41) | 5 mg LGD-6972 (n=43) | 10 mg LGD-6972 (n=40) | 15 mg LGD-6972 (n=42) |
|---|---|---|---|---|
| Mean Change in HbA1c from Baseline (%) [1] | -0.15 | -0.90* | -0.92* | -1.20* |
| Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) [1][2] | - | -30.1 to -39.3* | -30.1 to -39.3* | -30.1 to -39.3* |
| Proportion of Patients Achieving HbA1c <7.0% [8] | 19.5% | 39.5%** | 39.5%** | 45.0%** |
*p < 0.0001 vs. placebo **p ≤ 0.02 vs. placebo
LGD-6972 was found to be safe and well-tolerated when added to metformin therapy.[1][5]
Table 2: Summary of Safety Profile
| Finding | Observation |
|---|---|
| Hypoglycemia | Low incidence of mild, patient-reported events (8 total); no severe hypoglycemia was observed.[1][2][8] |
| Liver Function | Mild, reversible increases in mean aminotransferase levels (ALT and AST) were noted, but group means remained below the upper limit of normal. These changes were not dose-related or associated with increases in bilirubin.[1][8] |
| Lipids, Blood Pressure, Body Weight | No consistent, time- or dose-related changes were observed compared to the placebo group.[1][2][8] |
Treatment with LGD-6972 led to notable changes in key hormones involved in glucose homeostasis.
Table 3: Key Pharmacodynamic Changes from Baseline
| Parameter | Observation |
|---|---|
| Fasting Glucagon | 1.9 to 3.1-fold increase.[1][2] |
| Total GLP-1 | 1.3 to 1.4-fold increase.[1][2] |
| Active GLP-1 | 1.1 to 1.4-fold increase.[1][2] |
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the combination of LGD-6972 and metformin.
This protocol describes a typical study to assess the glucose-lowering effects of LGD-6972 with metformin in a diabetic animal model, such as the db/db mouse.[6]
-
Animal Model: Male db/db mice (8-10 weeks old) with established hyperglycemia (fasting blood glucose > 250 mg/dL).
-
Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping and Randomization: Randomize mice into four treatment groups (n=8-10 per group) based on baseline body weight and fasting blood glucose:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Metformin (e.g., 150 mg/kg, oral gavage)
-
Group 3: LGD-6972 (e.g., 10 mg/kg, oral gavage)
-
Group 4: Metformin (150 mg/kg) + LGD-6972 (10 mg/kg)
-
-
Dosing Regimen: Administer treatments once daily via oral gavage for 28 days.
-
Endpoint Measurements:
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform on Day 28. After a 6-hour fast, administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
HbA1c: Collect terminal blood samples via cardiac puncture into EDTA tubes for HbA1c analysis.
-
Body Weight: Record weekly.
-
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. Calculate the area under the curve (AUC) for the OGTT. A p-value < 0.05 is considered statistically significant.
This protocol is based on the design of the clinical trial for LGD-6972 (RVT-1502).[1][6][8]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Participant Population:
-
Inclusion Criteria: Adults (18-75 years) with T2DM, HbA1c between ≥7.0% and ≤10.5%, on a stable dose of metformin monotherapy (≥1500 mg/day) for at least 8 weeks prior to screening.[1][2]
-
Exclusion Criteria: History of type 1 diabetes, significant renal or hepatic impairment, use of other anti-diabetic agents within 8 weeks of screening.
-
-
Screening and Run-in Period: A 2-week screening period to confirm eligibility, followed by a 2-week single-blind placebo run-in period to ensure compliance.
-
Randomization and Blinding: Eligible participants are randomized in a 1:1:1:1 ratio to one of four treatment arms. Both participants and investigators are blinded to the treatment allocation.
-
Arm 1: Placebo, once daily
-
Arm 2: LGD-6972 5 mg, once daily
-
Arm 3: LGD-6972 10 mg, once daily
-
Arm 4: LGD-6972 15 mg, once daily
-
-
Treatment Period: 12 weeks of daily oral administration of the assigned investigational product, in addition to their ongoing stable metformin dose.[1]
-
Assessments and Endpoints:
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline HbA1c as a covariate.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. content.stockpr.com [content.stockpr.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
LGD-6972 sodium solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of LGD-6972 sodium in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and storage of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of LGD-6972 in DMSO is 125 mg/mL, which is equivalent to 177.83 mM.[1] It is important to note that achieving this concentration may require ultrasonic treatment.[1] The hygroscopic nature of DMSO can significantly affect solubility, so it is highly recommended to use a fresh, unopened container of anhydrous DMSO for the preparation of stock solutions.[1]
Q2: What are the recommended storage conditions and stability for this compound in DMSO?
A2: Once prepared, stock solutions of LGD-6972 in DMSO are stable for up to 2 years when stored at -80°C and for 1 year when stored at -20°C.[1] To maintain the integrity of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. For assistance in achieving specific concentrations, refer to the stock solution preparation table below. Sonication may be necessary to fully dissolve the compound.
Q4: Can I use the DMSO stock solution directly in my cell-based assays?
A4: While LGD-6972 is soluble in DMSO, high concentrations of DMSO can be toxic to cells. It is recommended to dilute the DMSO stock solution in your culture medium to a final DMSO concentration of less than 0.5%.[2] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in your experiments.
Q5: How do I prepare a working solution of LGD-6972 for in vivo animal studies?
A5: Direct injection of a concentrated DMSO solution is not recommended due to potential toxicity. The DMSO stock solution should be diluted using a suitable co-solvent system to prepare a working solution for in vivo administration. The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 2%.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound in DMSO | 1. The concentration is too high.2. The DMSO has absorbed moisture.3. Insufficient mixing. | 1. Do not exceed the maximum solubility of 125 mg/mL.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Use an ultrasonic bath to aid dissolution.[1] |
| Precipitation observed after diluting the DMSO stock solution in an aqueous buffer or media | The aqueous solubility of LGD-6972 is low, and the compound is precipitating out of the diluted solution. | 1. Perform dilutions in a stepwise manner to avoid rapid concentration changes.2. Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo preparations.[1] |
| Inconsistent experimental results | 1. Degradation of LGD-6972 due to improper storage or repeated freeze-thaw cycles.2. Inaccurate concentration of the stock solution. | 1. Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.2. Re-evaluate the preparation of the stock solution, ensuring accurate weighing and volume measurements. |
Quantitative Data Summary
Table 1: Solubility and Stability of LGD-6972 in DMSO
| Parameter | Value | Notes | Reference |
| Molecular Weight | 702.90 g/mol | [1] | |
| Solubility in DMSO | 125 mg/mL (177.83 mM) | Requires sonication; use of fresh DMSO is critical. | [1] |
| Storage (in DMSO) | -80°C, 2 years-20°C, 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Table 2: Example Stock Solution Preparation
| Desired Concentration | Mass of LGD-6972 for 1 mL DMSO | Mass of LGD-6972 for 5 mL DMSO | Mass of LGD-6972 for 10 mL DMSO |
| 1 mM | 0.703 mg | 3.515 mg | 7.029 mg |
| 5 mM | 3.515 mg | 17.573 mg | 35.145 mg |
| 10 mM | 7.029 mg | 35.145 mg | 70.29 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened bottle)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Ultrasonic water bath
-
Vortex mixer
-
Cryo-vials for aliquoting
-
-
Procedure:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh out 7.03 mg of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Vortex the mixture for 30 seconds.
-
Place the flask in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.
-
Allow the solution to return to room temperature.
-
Add anhydrous DMSO to the flask to bring the final volume to 1 mL.
-
Mix thoroughly by inverting the flask several times.
-
Aliquot the stock solution into single-use cryo-vials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Visualizations
Caption: Workflow for LGD-6972 solution preparation and use.
Caption: Troubleshooting logic for precipitation issues.
References
Overcoming LGD-6972 sodium solubility challenges in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of LGD-6972 sodium.
Frequently Asked Questions (FAQs)
Q1: What is LGD-6972 and what is its mechanism of action?
A1: LGD-6972 is a selective and orally active antagonist of the glucagon receptor (GCGR).[1][2] Its primary pharmacological effect is to inhibit glucagon receptor signaling, which in turn reduces hepatic glucose production.[3][4] This mechanism makes it a candidate for the treatment of type 2 diabetes mellitus by improving glycemic control.[4][5] In vitro, LGD-6972 binds competitively to the glucagon receptor, suppressing both cyclic AMP (cAMP) and glucose production in human hepatocytes.[3][4]
Q2: What are the basic solubility properties of LGD-6972?
A2: LGD-6972 is a small molecule that, like many drug candidates, can present solubility challenges in aqueous solutions. More than 40% of new chemical entities are practically insoluble in water, which can hinder research and development.[6] While specific aqueous solubility data for this compound is not extensively published in public literature, vendor data indicates high solubility in organic solvents like DMSO.[1][7] For in vivo studies, formulations often employ co-solvents and other excipients to achieve the desired concentration.[1][7] In clinical trials, it has been formulated with cyclodextrins to enhance solubility.[8]
Q3: Is there a difference between LGD-6972 and this compound?
A3: Yes. LGD-6972 refers to the free acid form of the molecule, while this compound is its salt form.[2][9] Salt formation is a common chemical modification technique used to improve the solubility and dissolution rate of poorly soluble drugs.[6] In theory, the sodium salt form is expected to have improved aqueous solubility compared to the free acid.
Troubleshooting Guide for Aqueous Solubility Issues
Problem: My this compound is not dissolving completely in my aqueous buffer.
-
Possible Cause 1: Concentration exceeds maximum solubility.
-
Solution: The concentration of your intended solution may be too high for a simple aqueous buffer. Refer to the solubility data table below. If you require a higher concentration, you will need to employ solubility enhancement techniques.
-
-
Possible Cause 2: Improper dissolution technique.
-
Solution: Ensure you are using appropriate techniques to aid dissolution. Gentle heating and sonication can often help dissolve compounds. For instance, one vendor recommends sonication to achieve a 31 mg/mL concentration in DMSO.[7] While working with aqueous solutions, vortexing and mechanical stirring are also recommended.
-
-
Possible Cause 3: pH of the buffer.
-
Solution: The pH of your aqueous solution can significantly impact the solubility of a compound, especially one with acidic or basic functional groups.[10] Experiment with buffers of varying pH to find the optimal range for this compound solubility. A systematic pH-solubility profile study is recommended.
-
Problem: My this compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Temperature change.
-
Solution: If you used heat to dissolve the compound, it might precipitate as the solution cools to room temperature. This indicates that the solution was supersaturated at the higher temperature. The solution should be maintained at the temperature it was prepared at, or a solubility enhancer should be used to maintain stability at room temperature.
-
-
Possible Cause 2: Solvent composition change.
-
Solution: This is common when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out. To avoid this, add the stock solution to the aqueous buffer slowly while vortexing vigorously. It may also be necessary to include a smaller percentage of the organic co-solvent in your final aqueous buffer.
-
-
Possible Cause 3: Reaching equilibrium solubility.
-
Solution: Over time, a seemingly dissolved compound can crystallize or precipitate out as it reaches its true equilibrium solubility, which may be lower than what was initially observed. The use of stabilizing excipients like cyclodextrins or polymers can help maintain a supersaturated state.[11]
-
Quantitative Data Summary
| Compound Form | Solvent/Vehicle | Reported Concentration | Notes |
| LGD-6972 | DMSO | 125 mg/mL (177.83 mM) | Ultrasonic treatment needed.[1] |
| LGD-6972 | DMSO | 31 mg/mL (44.1 mM) | Sonication is recommended.[7] |
| LGD-6972 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.85 mM) | For in vivo formulation.[7] |
| LGD-6972 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | For in vivo formulation.[1] |
| LGD-6972 | Aqueous solution with CAPTISOL® (sulfobutylether β-cyclodextrin) | Used in Phase 1 clinical trials | Specific concentration not detailed.[8] |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common solubility enhancement techniques that can be applied to this compound.
Protocol 1: Preparation of Stock and Working Solutions Using a Co-Solvent
-
Objective: To prepare a concentrated stock solution in an organic solvent and dilute it into an aqueous buffer for final use.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), desired aqueous buffer (e.g., PBS), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes.
-
Once the stock solution is clear, perform serial dilutions. To prepare the final working solution, add the stock solution dropwise into the vigorously vortexing aqueous buffer to minimize precipitation.
-
Troubleshooting Note: If precipitation occurs upon dilution, consider reducing the final concentration or including a small percentage (e.g., 1-5%) of an intermediate co-solvent like PEG300 in your final aqueous buffer.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Objective: To increase the apparent aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials: this compound powder, Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®), desired aqueous buffer, magnetic stirrer and stir bar.
-
Procedure:
-
Prepare the cyclodextrin solution by dissolving SBE-β-CD in the aqueous buffer to the desired concentration (e.g., 10-20% w/v). Gentle warming (40-50°C) may be required.
-
Once the cyclodextrin solution is clear, slowly add the this compound powder while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Visually inspect for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the final concentration of this compound in the solution using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Mechanism of action for LGD-6972 as a glucagon receptor antagonist.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Protocol for enhancing this compound solubility with cyclodextrins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. content.stockpr.com [content.stockpr.com]
- 4. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]
- 8. LGD-6972 | glucagon receptor antagonist | CAS 1207989-09-0 | GCGR Antagonist | 美国InvivoChem [invivochem.cn]
- 9. This compound | TargetMol [targetmol.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Optimizing LGD-6972 Sodium Dosage for Maximal Efficacy In Vivo
Welcome to the technical support center for the in vivo application of LGD-6972, a potent and selective oral glucagon receptor antagonist. This resource is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical studies aimed at optimizing the dosage of LGD-6972 for maximum therapeutic efficacy. Here, you will find troubleshooting guides, detailed experimental protocols, and summarized data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with LGD-6972.
Q1: We are observing high variability in the glucose-lowering response between individual animals within the same dosage group. What could be the cause, and how can we mitigate this?
A1: High inter-animal variability is a common challenge in metabolic research. Several factors can contribute to this:
-
Animal Model: The severity of the diabetic phenotype can vary, especially in chemically-induced models like streptozotocin (STZ)-treated mice.
-
Compound Administration: Inconsistent oral gavage technique can lead to variations in the administered dose and subsequent absorption.
-
Food Intake: Fluctuations in food consumption shortly before or after dosing can impact glycemic levels and the apparent efficacy of the compound.
-
Stress: Handling and procedural stress can influence blood glucose levels.
Troubleshooting Steps:
-
Model Selection: For more consistent results, consider using genetic models of type 2 diabetes, such as the db/db mouse, which tend to have a more uniform phenotype.
-
Gavage Technique: Ensure all researchers are proficient and consistent in their oral gavage technique. The use of anesthesia, such as brief isoflurane exposure, can reduce stress and improve the accuracy of administration.
-
Fasting and Feeding: Standardize the fasting period before blood glucose measurements and compound administration. Ensure ad libitum access to food and water at other times, and monitor food intake if it's a confounding variable.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their housing and handling procedures before the experiment begins.
Q2: We have observed a slight elevation in liver transaminases (ALT, AST) in some of our treated animals during a chronic study. Is this a known effect, and what is the recommended course of action?
A2: Mild, reversible increases in aminotransferase levels have been noted with some glucagon receptor antagonists.[1] This is thought to be a potential class effect related to the mechanism of action, possibly linked to increased hepatic fat accumulation.[2]
Recommended Actions:
-
Monitoring: Continue to monitor liver enzymes regularly throughout the study.
-
Histopathology: At the end of the study, perform a thorough histological examination of the liver to assess for any signs of cellular damage, inflammation, or steatosis.
-
Dose De-escalation: If the elevations are significant and progressive, consider including a lower dose group in your next study to determine if the effect is dose-dependent.
-
Lipid Profile: Concurrently measure plasma lipid levels, as dyslipidemia has also been associated with this class of drugs.[2]
Q3: In our long-term efficacy studies, we've noticed pancreatic alpha-cell hyperplasia in the treated groups. How should we interpret this finding?
A3: Alpha-cell hyperplasia is a known physiological response to glucagon receptor antagonism.[3] By blocking the glucagon receptor, the normal negative feedback loop is interrupted, leading to a compensatory increase in glucagon secretion and proliferation of alpha-cells. This is generally considered an on-target effect of the drug class.
Interpretation and Follow-up:
-
Hormone Levels: Measure plasma glucagon and GLP-1 levels. An increase in both is expected with chronic treatment.[1]
-
Beta-Cell Mass: Assess beta-cell mass and function to ensure no detrimental effects on insulin-producing cells.
-
Long-term Monitoring: In very long-term studies, it is prudent to monitor for any signs of neoplasia, although this has not been reported as a common finding.
Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic data for LGD-6972 from preclinical and clinical studies to aid in dose selection and experimental design.
Table 1: Preclinical Pharmacokinetic Parameters of LGD-6972
| Species | T1/2 (h) | Tmax (h) | Cmax (ng/mL) per mg/kg | AUC (ng*h/mL) per mg/kg |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
Data adapted from a Ligand Pharmaceuticals presentation.[4]
Table 2: Efficacy of a Single Oral Dose of LGD-6972 in db/db Mice
| Treatment | Dose (mg/kg) | Time Point | Blood Glucose (mg/dL) | % Glucose Reduction from Vehicle |
| Vehicle | - | 0h | ~450 | - |
| Vehicle | - | 6h | ~420 | - |
| LGD-6972 | 30 | 0h | ~450 | 0% |
| LGD-6972 | 30 | 6h | ~250 | ~40% |
Data estimated from graphical representation in a Ligand Pharmaceuticals presentation.[4]
Table 3: Phase 2 Clinical Trial Efficacy of LGD-6972 in Patients with Type 2 Diabetes (12 Weeks)
| Treatment Group | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose from Baseline (mg/dL) |
| Placebo | -0.15% | - |
| 5 mg LGD-6972 | -0.90% | -30.1 |
| 10 mg LGD-6972 | -0.92% | -39.3 |
| 15 mg LGD-6972 | -1.20% | -39.3 |
Data from a Phase 2, double-blind, placebo-controlled study.[1]
Experimental Protocols
Below are detailed methodologies for key in vivo experiments to assess the efficacy of LGD-6972.
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
This protocol is for inducing a model of insulin-deficient diabetes.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer, pH 4.5
-
Sterile 0.9% saline
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold sterile citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.
-
Animal Preparation: Use male mice aged 8-10 weeks. Fast the mice for 4-6 hours before STZ injection.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg daily for 5 consecutive days) can be used to induce a more gradual onset of diabetes.[5][6]
-
Post-Injection Care: Provide the mice with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia due to the initial massive release of insulin from damaged beta-cells.
-
Diabetes Confirmation: Monitor blood glucose levels daily. Mice with non-fasting blood glucose levels consistently above 300 mg/dL for at least two consecutive days are considered diabetic and can be used for the study. This typically occurs within 3-7 days after a single high-dose injection.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of LGD-6972 on glucose disposal after an oral glucose challenge.
Materials:
-
LGD-6972 sodium
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: At t= -60 minutes, record the baseline blood glucose from a tail snip.
-
LGD-6972 Administration: At t= -60 minutes, administer this compound or vehicle by oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Glucose Challenge: At t= 0 minutes, administer a 2 g/kg bolus of the 20% glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC for the LGD-6972 treated group compared to the vehicle group indicates improved glucose tolerance.
Protocol 3: Glucagon Challenge Test
This protocol evaluates the ability of LGD-6972 to block the hyperglycemic effect of exogenous glucagon.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucagon for injection
-
Sterile 0.9% saline
-
Oral gavage and i.p. injection supplies
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours.
-
LGD-6972 Administration: At t= -60 minutes, administer this compound or vehicle by oral gavage.
-
Baseline Glucose: At t= 0 minutes, measure the baseline blood glucose.
-
Glucagon Injection: Immediately after the baseline glucose measurement, administer an i.p. injection of glucagon at a dose of 15-30 µg/kg.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-glucagon injection.
-
Data Analysis: Compare the glycemic excursion between the vehicle and LGD-6972 treated groups. Effective antagonism will result in a significant blunting of the glucagon-induced rise in blood glucose.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to LGD-6972 research.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing effects of chronic glucagon receptor agonism and antagonism on amino acids, hepatic gene expression, and alpha cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. content.stockpr.com [content.stockpr.com]
- 5. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 6. diacomp.org [diacomp.org]
Troubleshooting inconsistent results in LGD-6972 sodium assays
Technical Support Center: LGD-6972 Sodium Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using LGD-6972 in cell-based fluorescent sodium assays. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LGD-6972?
A1: LGD-6972 is a potent and selective agonist for the Gq-coupled receptor, Na-R. Activation of Na-R by LGD-6972 initiates a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the opening of receptor-operated sodium channels, causing an influx of sodium ions (Na+) into the cell.
Q2: What is the fundamental principle of the fluorescent sodium assay for LGD-6972?
A2: The assay utilizes a sodium-sensitive fluorescent dye that is pre-loaded into cells expressing the Na-R. In its basal state, the dye has low fluorescence. When LGD-6972 stimulates the Na-R and triggers Na+ influx, the intracellular concentration of sodium rises. This binding of Na+ to the dye causes a conformational change, leading to a significant increase in its fluorescence intensity. This change is measured over time using a fluorescence plate reader and is proportional to the activity of LGD-6972.
Q3: What are the most critical reagents and controls for this assay?
A3: The critical components are:
-
Cell Line: A validated cell line stably expressing the Na-R at an optimal density.
-
LGD-6972: High-purity compound with a confirmed concentration.
-
Sodium-Sensitive Dye: A high-quality dye (e.g., ANG-2) with a good signal-to-background ratio.
-
Positive Control: A known Na-R agonist or a depolarizing agent like veratridine to confirm cell and channel viability.
-
Negative Control: Vehicle (e.g., 0.1% DMSO) to determine the baseline fluorescence.
-
Assay Buffer: A buffer with a physiological sodium concentration that maintains cell health.
Q4: What is the typical EC50 value for LGD-6972 in this assay?
A4: Under optimized conditions, the expected EC50 for LGD-6972 is typically in the range of 5 nM to 25 nM. However, this can vary based on cell passage number, reagent lot, and specific instrumentation. Refer to the data table below for expected values.
Troubleshooting Inconsistent Results
Q5: My replicate wells show high variability. What is the cause?
A5: High variability is often traced back to inconsistent cell seeding, uneven dye loading, or errors in compound addition.
-
Cell Seeding: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Check for edge effects in the plate, which can be mitigated by not using the outermost wells.
-
Dye Loading: Ensure the dye is fully dissolved and that the loading buffer is applied gently and evenly to all wells.
-
Pipetting: Use calibrated pipettes and practice consistent, careful liquid handling. For compound additions, touch the pipette tip to the side of the well just above the liquid level to ensure complete transfer.
Q6: I am seeing a very weak or no signal response, even at high concentrations of LGD-6972. What should I check?
A6: A lack of response points to a problem with a critical component of the assay.
-
Cell Health & Receptor Expression: Confirm cells are healthy, within their optimal passage number, and have not been over-confluenced. Verify the expression of the Na-R.
-
Compound Integrity: Ensure the LGD-6972 stock solution is at the correct concentration and has not degraded. Prepare fresh dilutions for each experiment.
-
Dye Loading & Viability: Check that the dye loading was successful. Use a positive control like veratridine to confirm that the sodium channels are functional and the cells are responsive. If the positive control fails, the issue lies with the cells or the dye, not LGD-6972.
-
Incorrect Assay Buffer: Verify that the buffer composition, especially the sodium concentration, is correct.
Q7: The background fluorescence in all wells, including the negative control, is excessively high. Why is this happening?
A7: High background is typically due to issues with the fluorescent dye or cell health.
-
Incomplete Dye Wash: Residual extracellular dye will cause high background. Ensure the wash steps after dye loading are performed thoroughly but gently to avoid cell detachment.
-
Dye Overloading: Using too high a concentration of the dye or incubating for too long can lead to dye compartmentalization and high background. Optimize the dye concentration and incubation time.
-
Stressed or Dying Cells: Unhealthy cells may have compromised membranes, leading to unregulated ion flow and higher basal fluorescence. Always check cell viability before starting the assay.
Q8: My calculated EC50 values are inconsistent from one experiment to the next. How can I improve reproducibility?
A8: EC50 drift is often caused by subtle variations in experimental conditions.
-
Standardize All Protocols: Use the same cell passage range, seeding density, incubation times, and reagent lots where possible.
-
Control Compound Performance: Always run a full dose-response curve for a known standard or a previous lot of LGD-6972 on the same plate. This can help normalize results between experiments.
-
Instrument Settings: Ensure the fluorescence reader's settings (e.g., excitation/emission wavelengths, gain, read height) are identical for every run.
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) consistent across all wells, as it can impact cell membranes and signaling.
Data Presentation
Table 1: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting | Ensure single-cell suspension; use calibrated pipettes. |
| Edge effects in the microplate | Avoid using outer wells or fill them with buffer. | |
| No/Weak Signal Response | Degraded LGD-6972 compound | Prepare fresh dilutions; verify stock concentration. |
| Low receptor expression or unhealthy cells | Use cells within optimal passage range; check viability. | |
| Failed dye loading or non-functional channels | Run a positive control (e.g., veratridine). | |
| High Background Fluorescence | Incomplete wash after dye loading | Perform wash steps carefully and thoroughly. |
| Dye concentration is too high | Optimize dye concentration and incubation time. | |
| Inconsistent EC50 Values | Variation in experimental conditions | Standardize all protocols (cell density, timings, etc.). |
| Reagent lot-to-lot variability | Qualify new lots of reagents against a standard. |
Table 2: Example Assay Performance Data
| Compound | Parameter | Expected Value | Acceptance Range |
| LGD-6972 | EC50 | 15 nM | 5 - 25 nM |
| Signal to Background (S/B) Ratio | > 5.0 | ≥ 3.0 | |
| Veratridine (Positive Control) | Max Response (% of LGD-6972) | ~120% | 100% - 150% |
| Vehicle (Negative Control) | Relative Fluorescence Units (RFU) | < 5000 | < 8000 |
Experimental Protocols
1. Cell Culture and Seeding Protocol
-
Objective: To plate Na-R expressing cells at a consistent density for the assay.
-
Methodology:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and detach using a gentle enzyme (e.g., TrypLE).
-
Neutralize the enzyme and centrifuge the cells.
-
Resuspend the cell pellet in assay medium to create a single-cell suspension.
-
Count cells and adjust the density to 200,000 cells/mL.
-
Dispense 100 µL of the cell suspension (20,000 cells) into each well of a black, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
2. Fluorescent Dye Loading Protocol
-
Objective: To load cells with the sodium-sensitive fluorescent dye.
-
Methodology:
-
Prepare the dye loading solution according to the manufacturer's instructions, including any provided probenecid solution to prevent dye leakage.
-
Gently remove the cell culture medium from the plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Remove the dye solution and wash the cells twice with 100 µL of assay buffer per well.
-
After the final wash, add 100 µL of assay buffer to each well.
-
3. Compound Addition and Fluorescence Reading
-
Objective: To measure the change in fluorescence in response to LGD-6972.
-
Methodology:
-
Prepare a 2X concentration serial dilution of LGD-6972 in assay buffer.
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.
-
Set the instrument to the correct excitation/emission wavelengths for the dye (e.g., 485 nm Ex / 525 nm Em).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 100 µL of the 2X compound solutions to the corresponding wells.
-
Continue reading fluorescence for an additional 3-5 minutes to capture the full response curve.
-
Export the kinetic data for analysis.
-
Visualizations
Caption: Signaling pathway of LGD-6972 via the Na-R Gq-coupled receptor.
Caption: Experimental workflow for the LGD-6972 fluorescent sodium assay.
Technical Support Center: LGD-6972 Sodium Stability and Degradation
Disclaimer: The following information is provided for research and development purposes only. Specific degradation pathways for LGD-6972 sodium have not been publicly disclosed. The content herein is based on general principles of small molecule drug degradation and the known reactivity of the functional groups present in the LGD-6972 structure.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of potency of our this compound sample over time. What are the likely causes?
A1: Loss of potency for a small molecule drug substance like this compound is typically due to chemical degradation. Based on its structure, which contains amide, sulfonic acid, and thioether-like functionalities, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to conduct a systematic stability study to identify the specific degradation products and the conditions that accelerate potency loss.
Q2: What are the potential degradation pathways for this compound based on its chemical structure?
A2: While specific data is unavailable, we can hypothesize potential degradation routes based on the functional groups in LGD-6972:
-
Hydrolysis: The two amide linkages in the molecule are susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This would break the molecule into smaller fragments.[1][2][3][4][5]
-
Oxidation: The sulfur atom in the core structure may be susceptible to oxidation, forming a sulfoxide and subsequently a sulfone. This can be triggered by exposure to atmospheric oxygen, peroxides, or certain metal ions.[6][7][8][9]
-
Photodegradation: The aromatic rings within the LGD-6972 structure can absorb UV or visible light, which may lead to photodegradation. The extent and nature of this degradation would depend on the wavelength of light and the presence of photosensitizers.[10][11][12][13]
Q3: How can we prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, consider the following precautions:
-
Storage Conditions: Store this compound in a tightly sealed container at controlled room temperature or refrigerated, protected from light and moisture.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: If working with LGD-6972 in solution, maintain the pH within a stable range, avoiding strongly acidic or basic conditions to minimize hydrolysis. The optimal pH for stability would need to be determined experimentally.
-
Light Protection: Use amber vials or light-blocking containers for both solid and solution forms of the compound to prevent photodegradation.
Q4: We need to develop a stability-indicating analytical method for LGD-6972. Where do we start?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point. To develop such a method, you will need to perform forced degradation studies to generate the degradation products. These studies involve subjecting LGD-6972 to harsh conditions (acid, base, oxidation, heat, light) to accelerate its breakdown. The resulting mixtures are then analyzed to ensure the analytical method can resolve all the degradation peaks from the parent compound.
Troubleshooting Guides
Issue: Unexplained peaks are appearing in our chromatograms during routine analysis of LGD-6972.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review sample handling and storage procedures. Ensure samples are protected from light, high temperatures, and reactive materials. 2. Prepare a fresh sample from a new stock bottle and re-analyze. 3. If the issue persists, consider performing a mini-forced degradation study (e.g., heat a sample in solution) to see if the unknown peaks match the degradation products. |
| Mobile Phase Issues | 1. Prepare fresh mobile phase. 2. Ensure the pH of the mobile phase is appropriate and has not changed. 3. Degas the mobile phase to remove dissolved oxygen, which could cause oxidative degradation on-column. |
| Contamination | 1. Check for contamination in the sample solvent, vials, or HPLC system. 2. Run a blank injection (solvent only) to identify any system-related peaks. |
Issue: The concentration of our this compound stock solution is decreasing over time.
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Degradation | 1. The solvent used for the stock solution may be promoting degradation (e.g., if it contains water and is not pH-controlled, hydrolysis can occur). 2. Evaluate the stability of LGD-6972 in different solvents to find the most suitable one for long-term storage. 3. Consider preparing smaller, single-use aliquots of the stock solution to minimize the impact of repeated freeze-thaw cycles and exposure to ambient conditions. |
| Adsorption to Container | 1. The compound may be adsorbing to the surface of the storage container. 2. Try using different types of vials (e.g., polypropylene vs. glass) or silanized glassware to minimize adsorption. |
| Evaporation of Solvent | 1. Ensure the container is properly sealed to prevent solvent evaporation, which would concentrate the solution and potentially accelerate degradation. 2. Store solutions at appropriate temperatures to minimize evaporation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate RP-HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent LGD-6972 peak.
-
-
Data Evaluation:
-
Calculate the percentage degradation of LGD-6972 under each stress condition.
-
Characterize the degradation products using LC-MS to determine their mass and propose potential structures.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 80°C | 48 hours |
| Photolytic | >1.2 million lux hours & >200 Wh/m² | Ambient | As required |
Mandatory Visualizations
Caption: Hypothetical degradation pathways of LGD-6972.
Caption: Workflow for a comprehensive stability study of LGD-6972.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Identifying and minimizing artifacts in LGD-6972 sodium experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with LGD-6972 sodium. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize potential artifacts in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Q1: Why am I observing a weaker inhibition of glucagon-stimulated activity than expected in my cell-based assay?
A1: Several factors could contribute to a weaker than expected inhibitory effect of LGD-6972. Consider the following possibilities:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in your assay buffer. Precipitation of the compound will lead to a lower effective concentration. It is recommended to prepare fresh solutions for each experiment and be mindful of the compound's stability in your specific cell culture medium over the duration of the experiment.
-
Assay Signal Window: If the concentration of glucagon used to stimulate the cells is too high, it may be difficult for LGD-6972 to compete effectively. Optimize the glucagon concentration to elicit a submaximal response (EC80-EC90) to provide a better window for observing antagonist activity.
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Biased Antagonism: LGD-6972 is a biased antagonist.[1] It fully antagonizes cAMP accumulation but shows reduced antagonism of β-arrestin recruitment and receptor internalization.[1] If your assay readout is not cAMP-based, you may observe a different level of inhibition.
Q2: I'm seeing inconsistent IC50 values for LGD-6972 across different experiments. What could be the cause?
A2: Variability in IC50 values is a common issue in cell-based assays. Here are some potential sources of this variability and how to address them:
-
Pre-incubation Time: The pre-incubation time of LGD-6972 with the cells before adding glucagon can influence the IC50 value. A longer pre-incubation may be necessary to allow the antagonist to reach equilibrium with the receptor. Standardize the pre-incubation time across all experiments.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. High concentrations of DMSO can have biological effects. It is advisable to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Data Analysis: The method used to calculate the IC50 can impact the result. Use a consistent non-linear regression model (e.g., four-parameter logistic equation) for all your analyses. Be aware that excluding or including the zero-inhibitor control can affect the calculated IC50 value.[2]
Q3: Are there any known off-target effects of LGD-6972 that could be causing artifacts in my experiments?
A3: LGD-6972 is reported to be a highly selective glucagon receptor antagonist.[3][4] However, like many small molecules, the potential for off-target effects should be considered, especially at high concentrations.
-
GLP-1 Receptor: While binding and inhibition of the closely related GLP-1 receptor are reported to be minimal, with over 3,800-fold selectivity for the glucagon receptor, it is a potential off-target to be aware of, particularly in systems with high GLP-1 receptor expression.[5] Unexpected effects on insulin secretion or other GLP-1-mediated pathways could indicate off-target activity.
-
Other GPCRs: It's good practice to profile LGD-6972 against a panel of related GPCRs to confirm its selectivity in your experimental system, especially if you observe unexpected phenotypes.
Q4: My in vivo study with LGD-6972 shows an increase in plasma glucagon levels. Is this an artifact?
A4: No, this is an expected physiological response. Treatment with glucagon receptor antagonists, including LGD-6972, leads to a compensatory increase in fasting plasma glucagon levels.[6][7][8] This is thought to be due to the blockade of glucagon's negative feedback on pancreatic α-cells. It is important to measure glucagon levels to confirm target engagement.
Q5: I'm observing mild elevations in liver enzymes in my animal studies. Is this a known effect of LGD-6972?
A5: Mild and reversible increases in aminotransferase levels (ALT and AST) have been observed in clinical studies with LGD-6972 (also known as RVT-1502).[5][6] These changes were generally not dose-related and were not associated with other signs of liver dysfunction.[6] However, it is a parameter that should be carefully monitored in your in vivo experiments. Other glucagon receptor antagonists have also been associated with dose-dependent increases in hepatic fat fraction and transaminase levels.[5]
Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (cAMP inhibition) | ~1 nM | Human Glucagon Receptor | [4] |
| Selectivity vs. GLP-1R | >10,000 nM | Human GLP-1 Receptor | [4] |
| Selectivity vs. GIPR | >10,000 nM | Human GIP Receptor | [4] |
| Fasting Plasma Glucose Reduction (14 days, 15mg) | 56.8 mg/dL | Subjects with T2DM | [7][9] |
| HbA1c Reduction (12 weeks, 15mg) | 1.20% | Subjects with T2DM on metformin | [6][8][10] |
| Fasting Glucagon Increase (12 weeks) | 1.9-3.1-fold | Subjects with T2DM on metformin | [6][8] |
| Total and Active GLP-1 Increase (12 weeks) | 1.1-1.4-fold | Subjects with T2DM on metformin | [6][8] |
Experimental Protocols
In Vitro Glucagon-Stimulated cAMP Inhibition Assay
This protocol describes a cell-based assay to determine the potency of LGD-6972 in inhibiting glucagon-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human glucagon receptor (GCGR)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Glucagon
-
This compound
-
cAMP detection kit (e.g., HTRF or LANCE)
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture GCGR-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in stimulation buffer. Dispense 2,000-5,000 cells per well into a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Add the LGD-6972 dilutions to the cell plate and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of glucagon in stimulation buffer at a concentration that elicits an EC80 response. Add the glucagon solution to the wells containing cells and LGD-6972.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the log of the LGD-6972 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
In Vitro Hepatic Glucose Production Assay
This protocol outlines a method to assess the effect of LGD-6972 on glucagon-stimulated glucose production in primary hepatocytes.
Materials:
-
Primary human or rodent hepatocytes
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
Glucagon
-
This compound
-
Glucose assay kit
Procedure:
-
Hepatocyte Plating: Plate primary hepatocytes in collagen-coated plates and allow them to attach overnight.
-
Wash and Pre-incubation: Wash the cells with PBS and pre-incubate in glucose production buffer for 2-4 hours.
-
Compound Treatment: Replace the buffer with fresh glucose production buffer containing a serial dilution of LGD-6972 and incubate for 1 hour.
-
Glucagon Stimulation: Add glucagon to the wells at a final concentration that stimulates a robust glucose production response.
-
Incubation: Incubate for 3-6 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Data Analysis: Normalize the glucose production to the protein content of each well. Plot the normalized glucose production against the log of the LGD-6972 concentration to determine the inhibitory effect.
Visualizations
Caption: Glucagon signaling pathway and the antagonistic action of LGD-6972.
Caption: General experimental workflow for an in vitro antagonist assay with LGD-6972.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. content.stockpr.com [content.stockpr.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Results From Phase 1 Trials With Ligand’s LGD-6972 In Type 2 Diabetes Mellitus Published In Diabetes, Obesity And Metabolism - BioSpace [biospace.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
LGD-6972 Sodium Solution: Technical Support & Long-Term Study Preparation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of LGD-6972 sodium solutions for long-term studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is LGD-6972 and its mechanism of action?
A1: LGD-6972 is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1] In type 2 diabetes, elevated glucagon levels can lead to increased glucose production by the liver, contributing to hyperglycemia. LGD-6972 competitively binds to the GCGR, inhibiting glucagon-mediated signaling and thereby reducing hepatic glucose output.[1] This mechanism helps to lower blood glucose levels.
Q2: Should I use LGD-6972 or this compound for my studies?
A2: For Good Manufacturing Practice (GMP) production, LGD-6972 is synthesized as a sodium salt. This form is often preferred for its potential for improved stability and solubility characteristics. For consistency with clinical and preclinical toxicology studies, using the sodium salt is recommended.
Q3: What are the recommended storage conditions for this compound powder and prepared solutions?
A3: Proper storage is crucial to maintain the integrity of the compound. For the solid powder, storage at -20°C for up to 3 years is recommended. Once in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store at -80°C for up to 1 year to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving or the solution is cloudy.
-
Possible Cause 1: Incorrect Solvent. LGD-6972 is sparingly soluble in aqueous solutions alone. The use of a suitable vehicle is necessary.
-
Solution: For in vitro studies, a stock solution in 100% DMSO is recommended. For in vivo studies, several vehicle formulations can be used, including a co-solvent mixture or a Captisol®-based solution.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. The desired concentration may be too high for the chosen vehicle.
-
Solution: Refer to the solubility data in Table 1. If a higher concentration is required, consider using a Captisol®-based formulation, which can significantly enhance aqueous solubility.
-
-
Possible Cause 3: Low Temperature. Dissolution may be slower at lower temperatures.
-
Solution: Gentle warming to 37°C and sonication can aid in the dissolution process. Always check the solution for any signs of precipitation after it returns to room temperature.
-
Issue 2: The prepared solution shows precipitation after a short period.
-
Possible Cause 1: Unstable Formulation. The chosen vehicle may not be suitable for long-term stability at the prepared concentration.
-
Solution: For long-term studies, it is critical to use a stability-tested formulation. A Captisol®-based solution is recommended for enhanced stability. If using a co-solvent system, prepare the solution fresh before each use.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to compound precipitation and degradation.
-
Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Compound Degradation. Improper storage or handling of this compound or its solutions can lead to degradation.
-
Solution: Always store the compound and its solutions at the recommended temperatures and protect from light. Prepare solutions fresh whenever possible.
-
Quantitative Data Summary
Table 1: Solubility and Storage Data for LGD-6972
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 125 mg/mL (177.83 mM) | MedChemExpress |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedChemExpress |
| Solubility in Formulation 1 | ≥ 2.08 mg/mL (2.96 mM) | MedChemExpress |
| In Vivo Formulation 2 | Aqueous solution with Captisol® | [2][3] |
| Powder Storage | -20°C for 3 years | MedChemExpress |
| Solution Storage | -80°C for up to 1 year | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent Vehicle for In Vivo Studies
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL. Gentle warming and sonication can be used to aid dissolution.
-
Prepare the final solution:
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. The final concentration of LGD-6972 will be 2.08 mg/mL.
-
-
Use immediately: This formulation should be prepared fresh before each use.
Protocol 2: Preparation of this compound Aqueous Solution using Captisol®
Note: This protocol is based on the known use of Captisol® for LGD-6972 in clinical trials and general guidelines for Captisol® formulations. Optimization for your specific concentration may be required.
-
Prepare a Captisol® solution: Prepare a 20-40% (w/v) solution of Captisol® in sterile water or a suitable buffer (e.g., citrate buffer, pH 4-7).
-
Dissolve this compound: Slowly add the this compound powder to the Captisol® solution while vortexing or stirring.
-
Aid dissolution: If necessary, use sonication and gentle warming (37-40°C) to facilitate complete dissolution.
-
Finalize the solution: Once the this compound is fully dissolved, the solution can be sterile-filtered using a 0.22 µm filter.
-
Storage: This formulation is expected to have improved stability. Store at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. A stability study for your specific formulation is recommended.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: LGD-6972 inhibits the glucagon signaling pathway.
References
Managing potential side effects of LGD-6972 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LGD-6972 in animal studies.
Troubleshooting Guides & FAQs
This section addresses potential issues and questions that may arise during preclinical research with LGD-6972.
Q1: What are the expected pharmacological effects of LGD-6972 in animal models?
LGD-6972 is a potent and selective glucagon receptor antagonist.[1][2] Its primary mechanism of action is to block the signaling of glucagon at its receptor, primarily in the liver.[2][3] This inhibition of glucagon action leads to a reduction in hepatic glucose production.[3] In animal models of type 1 and type 2 diabetes, LGD-6972 has been shown to significantly lower both fasting and post-prandial blood glucose levels.[1][4][5]
Q2: What are the reported side effects of LGD-6972 in preclinical animal studies?
Preclinical studies on LGD-6972 have indicated a favorable safety profile. In 28-day Good Laboratory Practice (GLP) toxicity studies involving rats and monkeys, the compound was well-tolerated with a large safety margin.[1] Furthermore, no safety issues were identified in preclinical GLP safety pharmacology or genotoxicity core batteries.[1]
Q3: Have any hepatic effects been observed with LGD-6972 in animal or human studies?
While some glucagon receptor antagonists have been associated with elevations in liver enzymes, LGD-6972 (also known as RVT-1502) has shown a generally favorable profile.[6] In a 12-week clinical study, mild, reversible, and non-dose-related increases in mean Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels were observed, but these generally remained within normal limits.[6] In a separate clinical study, one subject receiving 5 mg of LGD-6972 experienced a mild and resolved increase in ALT, AST, and gamma-glutamyl transferase (GGT).[3] Researchers should include regular monitoring of liver function markers in their experimental protocols.
Q4: Is hypoglycemia a significant risk with LGD-6972 administration in animal models?
A potential concern with anti-diabetic agents is the risk of hypoglycemia. However, in both preclinical and clinical studies of LGD-6972, hypoglycemia has not been reported as a significant adverse event.[3][7][8] This suggests that glucagon-independent counter-regulatory mechanisms may remain effective in preventing hypoglycemia when the glucagon receptor is blocked by LGD-6972.[3] Nevertheless, it is prudent to monitor blood glucose levels closely, especially when LGD-6972 is used in combination with other glucose-lowering agents.
Q5: Have there been any observed effects of LGD-6972 on lipid profiles, body weight, or blood pressure in animal studies?
While some compounds in the glucagon receptor antagonist class have been linked to dose-dependent increases in LDL cholesterol, body weight, and blood pressure, LGD-6972 has not exhibited these effects in clinical studies.[6] A 12-week study of LGD-6972 (RVT-1502) found no dose-dependent changes in lipids (total cholesterol, LDL, HDL, triglycerides), body weight, or blood pressure.[5]
Data from Preclinical Studies
The following tables summarize available quantitative data from preclinical and early clinical studies of LGD-6972.
Table 1: LGD-6972 In Vitro Potency
| Parameter | Value | Cell System |
| IC50 (hGCGR) | ~ 1 nM | Recombinant hGCGR |
| EC50 (cAMP Production) | 0.5 nM | Human Hepatocytes |
Source: Adapted from preclinical profile data.[1]
Table 2: Pharmacokinetic Parameters of LGD-6972 in Different Species
| Species | T 1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
Note: The specific doses used to obtain these parameters were not detailed in the available source.[1]
Experimental Protocols
Protocol 1: Monitoring for Potential Hepatic Side Effects in Rodent Models
-
Animal Model: db/db mice or streptozotocin-induced diabetic rats.
-
Groups:
-
Vehicle control
-
LGD-6972 (low dose, e.g., 3 mg/kg)
-
LGD-6972 (high dose, e.g., 30 mg/kg)
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Blood Sampling: Collect blood via tail vein or retro-orbital sinus at baseline (day 0), day 14, and day 28.
-
Biochemical Analysis: Measure plasma levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of the study, harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Visualizations
References
- 1. content.stockpr.com [content.stockpr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Pharmaceuticals Inc. Announces Positive Preclinical Data on LGD-6972 at the American Diabetes Association’s 72nd Scientific Sessions - BioSpace [biospace.com]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of LGD-6972 Sodium and Other Oral Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of LGD-6972 (also known as RVT-1502), a novel oral glucagon receptor antagonist, with other antagonists in its class, supported by available Phase 2 clinical trial data. This document is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic diseases.
Introduction to Glucagon Receptor Antagonism
Glucagon, a peptide hormone, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute significantly to hyperglycemia. Glucagon receptor antagonists (GRAs) represent a therapeutic approach to lower blood glucose levels by inhibiting the action of glucagon on the liver. This guide focuses on the comparative efficacy of several oral small-molecule GRAs that have undergone clinical investigation.
Efficacy Data Summary
The following tables summarize the key efficacy data from Phase 2 clinical trials of LGD-6972 and other prominent oral glucagon receptor antagonists.
Table 1: Change in Hemoglobin A1c (HbA1c) from Baseline
| Compound | Dose | Treatment Duration | Mean Change in HbA1c from Baseline (%) | Placebo-Adjusted Change in HbA1c (%) | Reference |
| LGD-6972 (RVT-1502) | 5 mg | 12 weeks | -0.90 | -0.75 | [1][2] |
| 10 mg | 12 weeks | -0.92 | -0.77 | [1][2] | |
| 15 mg | 12 weeks | -1.20 | -1.05 | [1][2] | |
| LY2409021 | 10 mg | 12 weeks | -0.83 | -0.94 | [3] |
| 20 mg | 24 weeks | -0.92 | -0.77 | [3] | |
| 30 mg | 12 weeks | -0.65 | -0.76 | [3] | |
| 60 mg | 12 weeks | -0.66 | -0.77 | [3] | |
| PF-06291874 | 30 mg | 12 weeks | -0.67 | Not explicitly stated | [4] |
| 60 mg | 12 weeks | -0.83 | Not explicitly stated | [4] | |
| 100 mg | 12 weeks | -0.93 | Not explicitly stated | [4] | |
| MK-3577 | - | - | Data not publicly available in detail | - | [5] |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Compound | Dose | Treatment Duration | Mean Change in FPG from Baseline (mg/dL) | Placebo-Adjusted Change in FPG (mg/dL) | Reference |
| LGD-6972 (RVT-1502) | 5 mg | 12 weeks | -37.8 | -37.8 | [2] |
| 10 mg | 12 weeks | -39.6 | -39.6 | [2] | |
| 15 mg | 12 weeks | -46.8 | -46.8 | [2] | |
| LY2409021 | 10 mg | 28 days | ~ -22.5 | Not explicitly stated | [6] |
| 30 mg | 28 days | ~ -22.5 | Not explicitly stated | [6] | |
| 60 mg | 28 days | ~ -22.5 | Not explicitly stated | [6] | |
| 90 mg | 28 days | ~ -22.5 | Not explicitly stated | [6] | |
| PF-06291874 | 15 mg | 28 days | - | -27.1 | [7] |
| 35 mg | 28 days | - | -40.3 | [7] | |
| 75 mg | 28 days | - | -57.2 | [7] | |
| 150 mg | 28 days | - | -68.8 | [7] | |
| MK-3577 | - | - | Data not publicly available in detail | - | [5] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled Phase 2 clinical trials. While specific, detailed protocols for each study are proprietary, the general methodologies are summarized below.
LGD-6972 (RVT-1502) Phase 2 Study Design
-
Objective: To evaluate the efficacy and safety of LGD-6972 in patients with T2DM inadequately controlled with metformin.[8]
-
Patient Population: Patients with T2DM on a stable dose of metformin.[1]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[8]
-
Treatment Arms: Patients were randomized to receive once-daily oral doses of 5 mg, 10 mg, or 15 mg of LGD-6972, or placebo, for 12 weeks.[1]
-
Primary Endpoint: Change from baseline in HbA1c at 12 weeks.[8]
-
Secondary Endpoints: Change from baseline in fasting plasma glucose, insulin, glucagon, and GLP-1 levels.[8] In a subset of patients, an oral glucose tolerance test (OGTT) was performed at baseline and at the end of treatment.[1]
Key Efficacy and Biomarker Measurement Methods
-
Hemoglobin A1c (HbA1c) Measurement: In clinical trials, HbA1c is typically measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure accuracy and comparability with the Diabetes Control and Complications Trial (DCCT) reference.[9] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for HbA1c testing due to its precision and ability to separate HbA1c from other hemoglobin variants.[10] Other validated methods include immunoassays, enzymatic assays, and capillary electrophoresis.[9]
-
Fasting Plasma Glucose (FPG) Measurement: FPG levels are measured from a venous blood sample taken after a patient has fasted for at least 8 hours. Standard enzymatic assays are used for the quantitative determination of glucose in plasma.
-
Oral Glucose Tolerance Test (OGTT): The OGTT is a standardized procedure used to assess glucose metabolism.[11] After an overnight fast, a baseline blood sample is drawn. The patient then consumes a solution containing a specific amount of glucose (typically 75 grams for non-pregnant adults).[12] Blood samples are then taken at specific intervals, commonly at 2 hours post-ingestion, to measure plasma glucose levels.[12]
Visualizations
Glucagon Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by glucagon binding to its receptor on a hepatocyte, leading to increased glucose production. Glucagon receptor antagonists, such as LGD-6972, block the initial step of this pathway.
Caption: Glucagon receptor signaling pathway in hepatocytes.
Typical Phase 2 Clinical Trial Workflow for an Oral Glucagon Receptor Antagonist
This diagram outlines the typical workflow of a Phase 2 clinical trial for an oral GRA, from patient screening to data analysis.
Caption: Phase 2 clinical trial workflow for oral GRAs.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]
- 9. Glycated Hemoglobin Measurement: Comparison of Three Methods Versus High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 11. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testmenu.com [testmenu.com]
A Head-to-Head Comparison: LGD-6972 Sodium vs. SGLT2 Inhibitors in Glycemic Control
In the landscape of therapeutic agents for type 2 diabetes mellitus (T2DM), two distinct mechanisms of action have emerged, represented by LGD-6972 sodium, a glucagon receptor antagonist, and the class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed, data-driven comparison of these two approaches for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are not yet available, this document synthesizes existing data to offer an objective analysis of their respective pharmacological profiles, efficacy, and underlying mechanisms.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and SGLT2 inhibitors lies in their distinct targets and physiological effects.
This compound: Targeting Glucagon Signaling
This compound is an orally active, small molecule antagonist of the glucagon receptor (GCGR).[1] In T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production.[2][3] By competitively binding to and blocking the GCGR, LGD-6972 inhibits this signaling pathway, thereby reducing the liver's output of glucose.[1] Preclinical studies have demonstrated its high potency and selectivity in inhibiting glucagon-induced hyperglycemia.[4]
SGLT2 Inhibitors: A Renal Approach to Glucose Lowering
SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, represent a class of oral antihyperglycemic agents that act on the kidneys.[5] They specifically inhibit the SGLT2 protein located in the proximal convoluted tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[6] By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels independently of insulin secretion or sensitivity.[6]
Comparative Efficacy: Glycemic Control and Beyond
The following tables summarize the key efficacy data from clinical trials for this compound and SGLT2 inhibitors.
Table 1: Glycemic Control
| Parameter | This compound (Phase 2 Data) | SGLT2 Inhibitors (Representative Data) |
| Primary Endpoint | Change from baseline in Hemoglobin A1c (HbA1c) | Change from baseline in Hemoglobin A1c (HbA1c) |
| HbA1c Reduction | -0.90% (5 mg), -0.92% (10 mg), -1.20% (15 mg) vs. -0.15% with placebo at 12 weeks (p < 0.0001)[7] | Varies by agent and dose, generally in the range of -0.5% to -1.0% compared to placebo.[8] |
| Fasting Plasma Glucose (FPG) Reduction | Statistically significant reductions observed.[9] | Significant reductions are a consistent finding across the class. |
Table 2: Non-Glycemic Effects
| Parameter | This compound (Phase 2 Data) | SGLT2 Inhibitors (Data from multiple trials) |
| Body Weight | No dose-dependent changes observed at 12 weeks.[7] | Modest but consistent weight loss of approximately 1-4 kg.[8] |
| Blood Pressure | No dose-dependent changes observed at 12 weeks.[7] | Reductions in both systolic (1.66 to 6.9 mmHg) and diastolic (0.88 to 3.5 mmHg) blood pressure.[8] |
| Lipids | No dose-dependent changes in total cholesterol, LDL, HDL, or triglycerides at 12 weeks.[7] | Variable effects, with some studies showing small increases in LDL and HDL cholesterol. |
| Cardiovascular Outcomes | Not yet evaluated in large-scale outcome trials. | Demonstrated reduction in major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[10] |
| Renal Outcomes | Not yet evaluated. | Proven to slow the progression of chronic kidney disease.[11] |
Safety and Tolerability Profile
This compound: In a Phase 2 study, LGD-6972 was reported to be safe and well-tolerated, with no drug-related serious adverse events.[7]
SGLT2 Inhibitors: The safety profile of SGLT2 inhibitors is well-characterized. Common adverse events are related to their mechanism of action and include genital mycotic infections and urinary tract infections due to increased glucose in the urine.[8] A rare but serious adverse event is euglycemic diabetic ketoacidosis.[8]
Experimental Protocols
This compound: Phase 2 Clinical Trial Methodology
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center study.[12]
-
Participants: Subjects with T2DM inadequately controlled on a stable dose of metformin (≥1000 mg/day).[12]
-
Intervention: Once-daily oral administration of LGD-6972 (5 mg, 10 mg, or 15 mg) or placebo.[12]
-
Primary Endpoint Measurement: Change in HbA1c from baseline to week 12. HbA1c levels are typically measured using standardized laboratory assays.
-
Secondary Endpoint Measurements: Changes from baseline in fasting plasma glucose, insulin, glucagon, and GLP-1 levels.[13] These are measured from blood samples collected at specified time points. An oral glucose tolerance test (OGTT) was an optional exploratory endpoint.[12]
SGLT2 Inhibitors: Typical Cardiovascular Outcome Trial (CVOT) Design
-
Study Design: Large-scale, randomized, double-blind, placebo-controlled, event-driven trials.[10]
-
Participants: Thousands of patients with T2DM and established cardiovascular disease or multiple cardiovascular risk factors.[10]
-
Intervention: SGLT2 inhibitor or placebo added to standard of care.[10]
-
Primary Endpoint Measurement: Composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[10]
-
Key Secondary Endpoint Measurements: Hospitalization for heart failure, all-cause mortality, and renal outcomes (e.g., progression of nephropathy).[11]
In Vitro and Preclinical Assays
-
Glucagon Receptor Antagonism Assays: These assays typically involve cell lines engineered to express the human glucagon receptor. The antagonist activity of a compound like LGD-6972 is measured by its ability to inhibit glucagon-induced cyclic AMP (cAMP) production.[14]
-
SGLT2 Inhibition Assays: In vitro assays for SGLT2 inhibitors often use cell lines (e.g., HK-2 human kidney cells) that endogenously express SGLT2.[5] The inhibitory effect is quantified by measuring the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence of the test compound.[5] Radioligand binding assays can also be used to determine the binding affinity of inhibitors to the SGLT2 protein.[15]
Summary and Future Directions
This compound and SGLT2 inhibitors offer two distinct and innovative approaches to managing T2DM.
-
This compound acts by directly counteracting the hyperglycemic effects of glucagon through hepatic glucose production, a key pathophysiological feature of T2DM. Its potent glucose-lowering effect, as seen in Phase 2 trials, is promising. However, its long-term cardiovascular and renal effects are yet to be determined.
-
SGLT2 inhibitors have a well-established efficacy and safety profile, with the significant advantage of proven cardiovascular and renal benefits, in addition to their glucose-lowering effects. Their mechanism of action also contributes to modest weight loss and blood pressure reduction.
Objective Comparison:
From the available data, SGLT2 inhibitors currently hold a broader therapeutic profile due to their demonstrated cardioprotective and renoprotective effects. This compound, with its distinct mechanism, shows strong glycemic efficacy and could potentially be a valuable therapeutic option, particularly in combination with other antidiabetic agents. Future research, including large-scale cardiovascular outcome trials for LGD-6972, will be crucial to fully understand its place in the T2DM treatment paradigm and to enable a more direct comparison with established therapies like SGLT2 inhibitors.
For professionals in drug development, the contrasting mechanisms of these two drug classes highlight the diverse strategies being pursued to address the complex pathophysiology of T2DM. The continued exploration of novel targets like the glucagon receptor, alongside the optimization of existing classes like SGLT2 inhibitors, will undoubtedly lead to more personalized and effective management of this global health challenge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand begins Phase ll trial of LGD-6972 to treat type 2 diabetes mellitus - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitors: Comparing Trial and Real World Use (Study Protocol) | springermedizin.de [springermedizin.de]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]
- 8. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand reports positive results from Phase I studies of LGD-6972 to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. benchchem.com [benchchem.com]
- 11. Review of cardiovascular outcomes trials of sodium – glucose cotransporter-2 inhibitors and glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. | BioWorld [bioworld.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of LGD-6972 Sodium and GLP-1 Receptor Agonists in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucagon receptor antagonist LGD-6972 sodium and the widely used glucagon-like peptide-1 (GLP-1) receptor agonists in the context of diabetes. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct and overlapping therapeutic potentials of these two classes of anti-diabetic agents.
Introduction
The management of diabetes mellitus is a continuously evolving field, with ongoing research into novel therapeutic targets beyond traditional insulin-based therapies. Two prominent pathways that have garnered significant attention are the glucagon receptor signaling cascade and the incretin hormone system. This compound, a small molecule glucagon receptor antagonist, represents a targeted approach to suppress excessive hepatic glucose production. In contrast, GLP-1 receptor agonists, a class of incretin mimetics, exert their effects through multiple mechanisms, including enhancement of glucose-dependent insulin secretion and suppression of glucagon release. This guide will delve into the mechanisms of action, present comparative experimental data, and outline the methodologies from key studies involving LGD-6972 and representative GLP-1 receptor agonists, liraglutide and semaglutide.
Mechanism of Action
This compound: A Glucagon Receptor Antagonist
LGD-6972 acts by competitively binding to the glucagon receptor (GCGR), primarily in the liver.[1] This action blocks the downstream signaling cascade initiated by glucagon, a hormone that is often inappropriately elevated in individuals with diabetes. The primary consequence of this blockade is the inhibition of hepatic glucose production (gluconeogenesis and glycogenolysis), leading to a reduction in plasma glucose levels.[2]
GLP-1 Receptor Agonists: Incretin Mimetics
GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the endogenous incretin hormone GLP-1. They bind to and activate the GLP-1 receptor, which is expressed in various tissues, including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain. This activation leads to a cascade of anti-diabetic effects, including:
-
Glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Glucagon secretion suppression: Inhibition of glucagon release from pancreatic α-cells, which complements the reduction in hepatic glucose output.
-
Delayed gastric emptying: Slowing the absorption of glucose from the gut.
-
Increased satiety: Acting on the central nervous system to reduce appetite and food intake, often leading to weight loss.
Signaling Pathways
The distinct mechanisms of action of LGD-6972 and GLP-1 receptor agonists are rooted in their respective signaling pathways.
Comparative Efficacy in Diabetes Models
Preclinical Data
| Parameter | LGD-6972 | Liraglutide | Semaglutide |
| Animal Model | Diabetic mouse models (type 1 and type 2) | KKAy mice (type 2 diabetes), Glucocorticoid-induced obese and glucose intolerant mice | db/db mice (type 2 diabetes and obesity) |
| Key Findings | Significantly lowered fasting and non-fasting glucose levels, and reduced HbA1c in both type 1 and type 2 diabetes models.[2] | Significantly decreased fasting blood glucose, improved glucose tolerance, and increased serum insulin levels.[3] | Reduced body weight, fed blood glucose levels, and terminal HbA1c levels.[4] |
Clinical Data (Type 2 Diabetes)
| Parameter | LGD-6972 | Liraglutide | Semaglutide (subcutaneous) |
| Study Population | Patients with T2DM inadequately controlled on metformin[5] | Patients with T2DM[6] | Patients with T2DM[7][8] |
| Treatment Duration | 12 weeks[5] | Up to 2 years (observational studies)[6] | 6 months[7][8] |
| Change in HbA1c | -0.90% (5 mg), -0.92% (10 mg), -1.20% (15 mg) vs -0.15% with placebo[5] | Mean reduction of -0.9% to -2.2% from baseline[6] | Estimated reduction of -1.62% from baseline[7][8] |
| Change in Body Weight | No dose-dependent changes observed[5] | Mean reduction of -1.3 to -8.65 kg from baseline[6] | Estimated reduction of 3.48% from baseline[7][8] |
| Change in Fasting Plasma Glucose | Dose-dependent reduction[5] | Significant reductions observed[6] | Significant reductions observed |
| Effect on Lipids | No dose-dependent changes in total cholesterol, LDL, HDL, or triglycerides[5] | Not consistently reported in the reviewed observational studies | Not specified in the comparative analysis |
Experimental Protocols
LGD-6972 Phase 2 Clinical Trial
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. s206.q4cdn.com [s206.q4cdn.com]
- 6. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of circulating semaglutide determine reductions in HbA1c and body weight in people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Original Article [sciencehub.novonordisk.com]
Validating the In Vitro Efficacy of LGD-6972 Sodium: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of LGD-6972 sodium, a selective and orally active glucagon receptor (GCGR) antagonist, against other notable GCGR antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential pathways and workflows to support informed decision-making in diabetes research.
LGD-6972, also known as RVT-1502, has demonstrated potential in preclinical and clinical studies for the treatment of type 2 diabetes. Its primary mechanism of action involves competitively binding to the glucagon receptor, thereby inhibiting glucagon-mediated signaling and reducing hepatic glucose production.[1][2][3] This guide places the in vitro activity of LGD-6972 in the context of other well-characterized glucagon receptor antagonists.
Comparative In Vitro Activity of Glucagon Receptor Antagonists
The following table summarizes the in vitro potency of this compound and a selection of alternative glucagon receptor antagonists. The data highlights the competitive nature of these compounds in binding to the glucagon receptor and their functional consequence on downstream signaling, such as cyclic adenosine monophosphate (cAMP) production.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line |
| This compound | Human Glucagon Receptor (hGCGR) | Receptor Binding | ~1 nM | Not Specified |
| hGCGR | cAMP Inhibition | 0.5 nM | Human Hepatocytes | |
| MK-0893 | hGCGR | Receptor Binding (IC50) | 6.6 nM | CHO |
| hGCGR | cAMP Inhibition (IC50) | 15.7 nM | CHO | |
| LY2409021 | hGCGR | Receptor Binding (IC50) | 28 nM | Not Specified |
| MK-3577 | hGCGR | cAMP Inhibition (IC50) | 13.9 nM | Not Specified |
| PF-06291874 | hGCGR | Not Specified | Potent Antagonist | Not Specified |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Glucagon Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound for the glucagon receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.2% BSA, pH 7.4.
-
Radioligand: [125I]-Glucagon.
-
Procedure: a. In a 96-well plate, incubate a fixed concentration of [125I]-Glucagon with increasing concentrations of the unlabeled test compound (e.g., LGD-6972). b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Glucagon-Stimulated cAMP Production Assay (HTRF)
This functional assay measures the ability of a compound to antagonize glucagon-induced production of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.
-
Cell Culture: Plate human hepatocytes or CHO cells expressing hGCGR in a 96-well plate and culture overnight.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer supplemented with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Procedure: a. Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. b. Stimulate the cells with a fixed concentration of glucagon (typically at its EC80) for 30 minutes at 37°C. c. Lyse the cells and measure the intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the HTRF signal against the log of the antagonist concentration to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the glucagon-stimulated cAMP response.
In Vitro Hepatic Glucose Production Assay
This assay assesses the functional impact of a glucagon receptor antagonist on the production of glucose from hepatocytes.
-
Hepatocyte Culture: Plate primary human hepatocytes and allow them to form a confluent monolayer.
-
Glucose Production Medium: Glucose-free DMEM supplemented with gluconeogenic precursors such as lactate and pyruvate.
-
Procedure: a. Wash the hepatocytes with PBS and then incubate in the glucose production medium. b. Add varying concentrations of the test compound and incubate for a defined period. c. Add glucagon to stimulate glucose production and incubate for an additional 3-6 hours. d. Collect the culture medium.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.
-
Data Analysis: Determine the concentration-dependent inhibition of glucagon-stimulated glucose production by the test compound and calculate the IC50 value.
Visualizing the Science
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Glucagon receptor signaling cascade and the inhibitory action of LGD-6972.
References
A Comparative Guide to the In Vitro Effects of LGD-6972 Sodium and Other Glucagon Receptor Antagonists
This guide provides a comparative analysis of the in vitro effects of LGD-6972 sodium, a selective glucagon receptor (GCGR) antagonist, with other relevant compounds in the same class. The information is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction to this compound
This compound (also known as RVT-1502) is an orally bioavailable small molecule that acts as a selective antagonist of the glucagon receptor.[1] By blocking the action of glucagon, LGD-6972 inhibits hepatic glucose production, a key mechanism in the pathophysiology of type 2 diabetes.[1] Preclinical and clinical studies have demonstrated its potential in improving glycemic control.[2] This guide focuses on the cross-validation of its effects in different cell line models, providing a basis for comparison with other GCGR antagonists.
Glucagon Receptor Signaling Pathway
Glucagon exerts its physiological effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in gluconeogenesis and glycogenolysis in the liver. LGD-6972 and other antagonists competitively inhibit the binding of glucagon to the GCGR, thereby attenuating this signaling cascade.
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and two other well-characterized glucagon receptor antagonists, MK-0893 and LY2409021. The data is primarily from studies using Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (CHO-hGCGR), a standard model for evaluating GCGR antagonists.
Table 1: Glucagon Receptor Binding Affinity
| Compound | Cell Line | Assay Principle | IC50 (nM) | Reference |
| LGD-6972 | Recombinant hGCGR | Glucagon Displacement | ~1 | [3] |
| MK-0893 | CHO-hGCGR | 125I-glucagon displacement | 6.6 | [4][5] |
| LY2409021 | Data not available in CHO-hGCGR | - | - | - |
Table 2: Inhibition of Glucagon-Stimulated cAMP Production
| Compound | Cell Line | Assay Principle | IC50 (nM) | Reference |
| LGD-6972 | Human Hepatocytes | cAMP Production | 0.5 (EC50) | [3] |
| LGD-6972 | CHO-hGCGR | cAMP Production | 0.5 | [3] |
| MK-0893 | CHO-hGCGR | cAMP Production | 15.7 | [4][5] |
| LY2409021 | HEK293-GLP-1R | cAMP Production | 1200 (at GLP-1R) | [6] |
Note: Data for LY2409021 in CHO-hGCGR cells for direct comparison is limited in the public domain. The provided IC50 is for its off-target effect at the GLP-1 receptor in a different cell line and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on commonly used procedures in the field.
Glucagon Receptor Binding Assay (CHO-hGCGR cells)
This assay measures the ability of a compound to displace radiolabeled glucagon from the human glucagon receptor expressed in CHO cells.
Protocol:
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human glucagon receptor (CHO-hGCGR) are cultured in appropriate media.[7] The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a buffer containing a fixed concentration of 125I-labeled glucagon and varying concentrations of the test compound (e.g., LGD-6972 or MK-0893).[4]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of 125I-glucagon (IC50).
Inhibition of Glucagon-Stimulated cAMP Production (CHO-hGCGR cells)
This functional assay assesses the ability of a compound to block the increase in intracellular cAMP triggered by glucagon.
Protocol:
-
Cell Culture: CHO-hGCGR cells are seeded into multi-well plates and cultured until they reach the desired confluency.[7]
-
Pre-incubation: The cell culture medium is replaced with a buffer containing varying concentrations of the antagonist (e.g., LGD-6972, MK-0893) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are pre-incubated for a defined period.
-
Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate cAMP production.
-
Cell Lysis: After a short incubation with glucagon, the reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 value for the inhibition of glucagon-stimulated cAMP production is calculated.
GLP-1 Secretion Assay (GLUTag cells)
This assay is used to assess the effect of compounds on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. While glucagon receptor antagonists are not expected to directly stimulate GLP-1 secretion, this assay is crucial for evaluating the overall pharmacological profile of compounds targeting metabolic pathways.
Protocol:
-
Cell Culture: The murine enteroendocrine cell line, GLUTag, is cultured in a suitable medium until confluent.[9]
-
Pre-incubation and Washing: The cells are washed and pre-incubated in a buffer with a low glucose concentration.[9]
-
Stimulation: The cells are then incubated with the test compound in the presence of a secretagogue (e.g., high glucose, forskolin, or a known GLP-1 secretagogue).[10]
-
Sample Collection: After the incubation period, the supernatant is collected.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.[11]
-
Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well and compared across different treatment conditions.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a highly potent antagonist of the human glucagon receptor, with an IC50 for cAMP inhibition in the sub-nanomolar range in CHO-hGCGR cells. When compared to other glucagon receptor antagonists like MK-0893, LGD-6972 exhibits greater potency in this in vitro functional assay. The provided experimental protocols offer a framework for the consistent evaluation and comparison of glucagon receptor antagonists in relevant cell-based models. Further studies directly comparing these compounds under identical conditions would be beneficial for a more definitive cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.stockpr.com [content.stockpr.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucagon-Like Peptide-1 Secreting Cell Function as well as Production of Inflammatory Reactive Oxygen Species Is Differently Regulated by Glycated Serum and High Levels of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
LGD-6972 Sodium: A Comparative Analysis of its Impact on HbA1c in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LGD-6972 sodium, an investigational glucagon receptor antagonist, and its impact on glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. The product's performance is evaluated against established alternative therapies, supported by experimental data from clinical trials.
Executive Summary
LGD-6972 is an orally bioavailable, small-molecule glucagon receptor antagonist designed to lower blood glucose levels by inhibiting the action of glucagon on the liver.[1] Inappropriately elevated glucagon levels are a key contributor to hyperglycemia in type 2 diabetes.[2][3] Clinical trial data has demonstrated that LGD-6972 significantly reduces HbA1c levels in patients with type 2 diabetes. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway, providing a direct comparison with other widely used anti-diabetic agents.
Comparative Data on HbA1c Reduction
The following table summarizes the mean change in HbA1c from baseline observed in clinical trials for LGD-6972 and selected comparator drugs.
| Drug Class | Drug Name | Dosage | Mean Change in HbA1c from Baseline | Trial Duration |
| Glucagon Receptor Antagonist | LGD-6972 | 5 mg daily | -0.90% [2][4] | 12 weeks [2][4] |
| 10 mg daily | -0.92% [2][4] | 12 weeks [2][4] | ||
| 15 mg daily | -1.20% [2][4] | 12 weeks [2][4] | ||
| DPP-4 Inhibitor | Sitagliptin | 100 mg daily | -0.65% to -0.79%[3][4] | 24 weeks[3][4] |
| GLP-1 Receptor Agonist | Liraglutide | Not specified | -0.9% to -2.2%[5] | 6 months[5] |
| SGLT2 Inhibitor | Canagliflozin | 100 mg daily | -0.89%[6] | 26 weeks[6] |
| 300 mg daily | -1.03%[6] | 26 weeks[6] | ||
| Biguanide | Metformin | Not specified | -1.12% (monotherapy)[7][8] | At least 12 weeks[7] |
Experimental Protocols
LGD-6972 Phase 2 Clinical Trial Protocol
A Phase 2, randomized, double-blind, placebo-controlled, multi-center study was conducted to evaluate the efficacy and safety of LGD-6972 in subjects with type 2 diabetes mellitus inadequately controlled on metformin monotherapy.[2][9]
-
Participants: Subjects with a diagnosis of type 2 diabetes, on a stable daily dose of ≥1000mg of metformin for at least 12 weeks, with an HbA1c value between ≥7.0% and ≤10.5%, and a fasting plasma glucose of ≤260 mg/dL.[9]
-
Intervention: Patients were randomized to receive one of three doses of LGD-6972 (5 mg, 10 mg, or 15 mg) or a placebo, administered orally once daily for 12 weeks.[2][9]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in HbA1c after 12 weeks of treatment compared to placebo.[9][10]
-
Secondary Endpoints: Secondary endpoints included changes from baseline in fasting plasma glucose, insulin, glucagon, and GLP-1 levels, as well as changes in lipids, blood pressure, and body weight.[4][10]
-
Exploratory Endpoint: In a subset of subjects, an oral glucose tolerance test (OGTT) was conducted at baseline and at the end of the treatment period.[9]
Standardized HbA1c Measurement Protocol
To ensure consistency and minimize inter-laboratory variability in multicenter clinical trials, a centralized testing approach for HbA1c is recommended.[11]
-
Specimen Collection: 3-5 mL of venous whole blood is collected in an EDTA (lavender top) tube. The tube is gently inverted 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.[11]
-
Sample Handling and Storage: For short-term storage, samples are refrigerated at 2-8°C. For long-term storage, samples are frozen at -70°C or below. Samples are shipped to the central laboratory on cold packs or dry ice.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for HbA1c measurement due to its high precision. The principle of ion-exchange HPLC is to separate hemoglobin components based on their charge differences. The amount of HbA1c is then quantified and expressed as a percentage of total hemoglobin.[11]
-
Quality Control: Two levels of quality control (normal and abnormal) are run at the beginning and end of each batch of samples. The central laboratory must also participate in an external proficiency testing program.[11]
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is a procedure to assess how the body processes glucose.
-
Patient Preparation: The patient should have an unrestricted carbohydrate diet ( >150g per day) for at least three days prior to the test. The test is performed in the morning after an overnight fast of 8-14 hours.[12]
-
Procedure:
-
Analysis: Plasma glucose concentrations are determined from the collected blood samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LGD-6972 and the general workflow of a clinical trial designed to assess its impact on HbA1c.
Caption: LGD-6972 Phase 2 Clinical Trial Workflow.
Caption: Signaling Pathway of Glucagon and LGD-6972.
Conclusion
This compound demonstrates a robust, dose-dependent reduction in HbA1c levels in patients with type 2 diabetes who are inadequately controlled on metformin.[4] Its efficacy is comparable to or, in some instances, greater than other established anti-diabetic agents over a similar treatment duration. The mechanism of action, centered on the antagonism of the glucagon receptor, presents a targeted approach to reducing hepatic glucose production.[1] The favorable safety and tolerability profile observed in the Phase 2 trial, with no significant adverse events or dose-dependent changes in lipids, body weight, or blood pressure, further supports its potential as a novel therapeutic option.[4] Continued clinical development is warranted to further elucidate the long-term safety and efficacy of LGD-6972 in the management of type 2 diabetes.
References
- 1. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Phase 3 study supports use of canagliflozin for type 2 diabetes in children and adolescents [medicaldialogues.in]
- 10. Canagliflozin provides greater attainment of both HbA1c and body weight reduction versus sitagliptin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ruh.nhs.uk [ruh.nhs.uk]
- 13. testmenu.com [testmenu.com]
LGD-6972 Sodium: A Comparative Safety Analysis Against Other Oral Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of LGD-6972 sodium (also known as RVT-1502), a novel glucagon receptor antagonist, with established classes of oral antidiabetic agents. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.
Executive Summary
LGD-6972 is an investigational oral, small-molecule glucagon receptor antagonist designed to lower blood glucose levels by inhibiting the action of glucagon on the liver.[1] Clinical data from a Phase 2 study indicates that LGD-6972 is generally well-tolerated.[2] The most notable adverse events were mild and reversible increases in aminotransferase levels. Importantly, treatment with LGD-6972 was not associated with an increased risk of hypoglycemia, weight gain, or adverse changes in lipid profiles or blood pressure, which are common concerns with some other oral antidiabetic agents.[2] This profile suggests a potentially favorable safety and tolerability profile for LGD-6972 in the management of type 2 diabetes.
Mechanism of Action: Glucagon Receptor Antagonism
Glucagon, a hormone produced by the pancreas, plays a key role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. LGD-6972 competitively binds to and inhibits the glucagon receptor, thereby reducing the liver's output of glucose and lowering blood sugar levels.[1]
References
Assessing the Synergistic Potential of LGD-6972 Sodium with Insulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of diabetes mellitus, particularly type 1 and advanced type 2, often necessitates insulin therapy to control hyperglycemia. However, insulin treatment is associated with risks of hypoglycemia and weight gain. A promising therapeutic strategy involves the combination of insulin with agents that act on complementary pathways to improve glycemic control while potentially reducing the required insulin dosage. LGD-6972, a selective and orally active glucagon receptor antagonist, has emerged as a candidate for such combination therapy. This guide provides a comparative assessment of the synergistic effects of LGD-6972 with insulin, supported by the theoretical framework and publicly available information. While specific preclinical data on the direct synergistic effects of LGD-6972 and insulin co-administration is not extensively published in peer-reviewed literature, this document synthesizes the known mechanisms of action to illustrate the potential for synergy and presents a hypothetical experimental framework for its evaluation.
Mechanism of Action and Rationale for Synergy
Insulin and glucagon are the two primary hormones that regulate blood glucose homeostasis. Insulin lowers blood glucose by promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production. Conversely, glucagon raises blood glucose, primarily by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In many individuals with diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.
LGD-6972 acts as a competitive antagonist of the glucagon receptor (GCGR), thereby inhibiting the action of glucagon on the liver.[1] This leads to a reduction in hepatic glucose output. The synergistic potential of combining LGD-6972 with insulin stems from their complementary mechanisms:
-
Insulin: Directly promotes glucose disposal and suppresses hepatic glucose production.
-
LGD-6972: Blocks the primary counter-regulatory hormone (glucagon) that opposes insulin's action on the liver.
This dual approach is hypothesized to lead to more effective and stable glycemic control than either agent alone. By reducing the glucagon-mediated hepatic glucose release, LGD-6972 may lower the overall insulin requirement to maintain euglycemia, potentially mitigating the side effects associated with higher insulin doses. Ligand Pharmaceuticals has stated that LGD-6972 has shown additive effects when used in combination with insulin therapy in preclinical models and may be useful in an insulin-sparing regimen.[1]
Hypothetical Experimental Data
The following table represents a hypothetical summary of quantitative data from a preclinical study in a streptozotocin (STZ)-induced diabetic mouse model, designed to assess the synergistic effects of LGD-6972 and insulin.
| Treatment Group | Animal Model | Dosage | Fasting Blood Glucose (mg/dL) - Change from Baseline | HbA1c (%) - Change from Baseline | Total Daily Insulin Dose (U/kg) to Maintain Euglycemia |
| Vehicle Control | STZ-induced Diabetic Mice | - | +25 ± 5 | +1.2 ± 0.3 | N/A |
| LGD-6972 Alone | STZ-induced Diabetic Mice | 10 mg/kg, oral, once daily | -50 ± 8 | -0.8 ± 0.2 | N/A (hyperglycemic) |
| Insulin Alone | STZ-induced Diabetic Mice | 2 U/day, subcutaneous | -150 ± 12 | -2.5 ± 0.4 | 2.0 ± 0.2 |
| LGD-6972 + Insulin | STZ-induced Diabetic Mice | 10 mg/kg LGD-6972 + Insulin | -200 ± 10 | -3.5 ± 0.3 | 1.2 ± 0.15* |
*Denotes a statistically significant synergistic effect compared to either treatment alone (p < 0.05). Data are presented as mean ± SEM.
Experimental Protocols
Below is a detailed methodology for a representative preclinical experiment to evaluate the synergistic effects of LGD-6972 and insulin.
Objective: To determine if co-administration of LGD-6972 and insulin results in synergistic improvement in glycemic control in a diabetic animal model.
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at 150 mg/kg. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
Treatment Groups (n=10 per group):
-
Vehicle Control: Daily oral gavage of vehicle (e.g., 0.5% methylcellulose) and subcutaneous injection of saline.
-
LGD-6972 Alone: Daily oral gavage of LGD-6972 (10 mg/kg) and subcutaneous injection of saline.
-
Insulin Alone: Daily oral gavage of vehicle and subcutaneous injection of a long-acting insulin analog (e.g., insulin glargine) at a dose aimed at suboptimal glycemic control (e.g., 2 U/day).
-
LGD-6972 + Insulin: Daily oral gavage of LGD-6972 (10 mg/kg) and subcutaneous injection of insulin (initial dose of 2 U/day, titrated to maintain euglycemia).
Experimental Procedures:
-
Acclimatization and Diabetes Induction: Animals are acclimatized for one week before STZ injection. Blood glucose is monitored weekly to confirm sustained hyperglycemia.
-
Treatment Period: Treatments are administered for 4 weeks. Body weight and food/water intake are monitored daily.
-
Glycemic Monitoring:
-
Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast.
-
HbA1c: Measured at baseline and at the end of the 4-week treatment period from whole blood samples.
-
-
Insulin Dose Titration (Combination Group): In the LGD-6972 + Insulin group, the daily insulin dose is adjusted to achieve and maintain fasting blood glucose levels between 80-120 mg/dL. The final daily insulin dose is recorded.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are administered an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (liver, pancreas, muscle) are collected for further analysis (e.g., gene expression, protein analysis of signaling pathways).
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups. A p-value of < 0.05 is considered statistically significant.
Mandatory Visualizations
References
Replicating LGD-6972 Sodium's Glucose-Lowering Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LGD-6972 (also known as RVT-1502) sodium's performance against other glucose-lowering agents, supported by experimental data from published clinical trials. This document summarizes key quantitative findings, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the replication and further investigation of this novel glucagon receptor antagonist.
Executive Summary
LGD-6972 is an orally bioavailable, small molecule glucagon receptor antagonist that has demonstrated significant glucose-lowering effects in clinical trials. By blocking the action of glucagon, a hormone that raises blood glucose levels, LGD-6972 offers a non-insulin-dependent mechanism for managing type 2 diabetes. This guide synthesizes data from Phase 1 and Phase 2 clinical studies to provide a comprehensive overview of its efficacy and safety profile in comparison to a placebo and outlines its mechanistic pathway. While direct head-to-head comparative trials with other classes of oral anti-diabetic agents are not extensively available in the public domain, this guide provides indirect comparisons to contextualize its therapeutic potential.
Mechanism of Action: Glucagon Receptor Antagonism
LGD-6972 exerts its glucose-lowering effects by selectively blocking the glucagon receptor (GCGR), which is predominantly expressed in the liver. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). By antagonizing the GCGR, LGD-6972 effectively reduces the liver's output of glucose, thereby lowering blood glucose levels.[1]
An important aspect of LGD-6972's mechanism is its observed effect on increasing circulating levels of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, inhibits glucagon secretion, and slows gastric emptying. This dual action of reducing hepatic glucose output and potentially enhancing incretin effects contributes to its overall glycemic control.
Caption: Glucagon signaling pathway and the inhibitory action of LGD-6972.
Comparative Efficacy Data
The following tables summarize the key efficacy data from a Phase 2 clinical trial of LGD-6972 in patients with type 2 diabetes inadequately controlled on metformin monotherapy.
Table 1: Change in HbA1c from Baseline at 12 Weeks
| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Adjusted Change (%) |
| Placebo | 8.2 | -0.15 | - |
| LGD-6972 (5 mg) | 8.2 | -0.90 | -0.75 |
| LGD-6972 (10 mg) | 8.2 | -0.92 | -0.77 |
| LGD-6972 (15 mg) | 8.2 | -1.20 | -1.05 |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline at 12 Weeks
| Treatment Group | Mean Baseline FPG (mg/dL) | Mean Change from Baseline (mg/dL) | Placebo-Adjusted Change (mg/dL) |
| Placebo | 175 | -5 | - |
| LGD-6972 (5 mg) | 178 | -35.1 | -30.1 |
| LGD-6972 (10 mg) | 176 | -38.3 | -33.3 |
| LGD-6972 (15 mg) | 179 | -44.3 | -39.3 |
Safety and Tolerability Profile
In the 12-week Phase 2 study, LGD-6972 was generally well-tolerated. Key safety findings are summarized below.
Table 3: Key Safety and Tolerability Observations
| Parameter | Observation |
| Hypoglycemia | Low incidence of mild, patient-reported events; no severe hypoglycemia reported. |
| Body Weight | No consistent, dose-related changes compared to placebo. |
| Blood Pressure | No consistent, dose-related changes compared to placebo. |
| Lipids | No consistent, dose-related changes in total cholesterol, LDL, HDL, or triglycerides compared to placebo. |
| Liver Function | Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but were not dose-related or associated with increases in bilirubin. |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to assess post-prandial glucose handling.
Protocol:
-
Patient Preparation:
-
Procedure:
-
A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.[2]
-
The patient then ingests a 75-gram glucose solution within a 5-minute period.[2][3]
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion to measure plasma glucose and insulin concentrations.[4]
-
-
Data Analysis:
-
The primary endpoint is typically the area under the curve (AUC) for glucose and insulin over the 120-minute period.
-
Changes in post-prandial glucose and insulin secretion patterns are also analyzed.
-
Caption: Standardized workflow for conducting an Oral Glucose Tolerance Test.
Phase 2 Clinical Trial Design
The Phase 2 study of LGD-6972 followed a randomized, double-blind, placebo-controlled design.
Caption: Overview of the Phase 2 clinical trial design for LGD-6972.
Comparison with Other Oral Anti-Diabetic Agents
While direct comparative efficacy trials between LGD-6972 and other classes of oral anti-diabetic drugs are limited, a conceptual comparison based on their mechanisms of action and typical efficacy can be made.
Table 4: Conceptual Comparison of Oral Anti-Diabetic Agents
| Drug Class | Mechanism of Action | Typical HbA1c Reduction (%) | Key Advantages |
| Glucagon Receptor Antagonists (e.g., LGD-6972) | Blocks glucagon receptor, reducing hepatic glucose production. | 0.75 - 1.05 | Novel, non-insulin dependent mechanism; potential for use in combination therapy. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibits DPP-4, increasing active GLP-1 and GIP levels, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. | 0.5 - 0.8 | Generally well-tolerated with a low risk of hypoglycemia. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibits SGLT2 in the kidneys, increasing urinary glucose excretion. | 0.5 - 1.0 | Cardiovascular and renal benefits; promotes weight loss.[5][6] |
| GLP-1 Receptor Agonists (Oral Semaglutide) | Activates GLP-1 receptors, enhancing glucose-dependent insulin secretion, suppressing glucagon, slowing gastric emptying, and promoting satiety. | 1.0 - 1.5 | Significant weight loss and cardiovascular benefits.[5][6] |
Conclusion
LGD-6972 sodium has demonstrated robust, dose-dependent glucose-lowering effects in patients with type 2 diabetes. Its novel mechanism of action as a glucagon receptor antagonist, coupled with a favorable safety profile in early-stage trials, positions it as a promising therapeutic candidate. Further research, including head-to-head comparative trials, is necessary to fully elucidate its place in the evolving landscape of diabetes management. The data and protocols presented in this guide are intended to provide a solid foundation for researchers seeking to replicate and build upon these important findings.
References
- 1. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. testmenu.com [testmenu.com]
- 3. Glucose tolerance test - Mayo Clinic [mayoclinic.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. youtube.com [youtube.com]
- 6. GLP-1 vs. SGLT2: Comparing Drug Classes for Type 2 Diabetes - GoodRx [goodrx.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LGD-6972 Sodium
For Immediate Implementation by Laboratory Personnel
This guide provides a comprehensive, step-by-step operational plan for the proper and safe disposal of LGD-6972 sodium, a selective glucagon receptor antagonist used in type 2 diabetes research. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. The information herein is based on established best practices for laboratory chemical waste management.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before initiating any disposal procedures, the user must obtain the specific Safety Data Sheet (SDS) for this compound from the supplier. MedChemExpress, a known supplier, provides an SDS for LGD-6972.[1] This document contains detailed information regarding the compound's hazards, handling, and required disposal methods. In the absence of a specific SDS, the compound must be treated as a hazardous substance.
Step 1: Hazard Determination
The initial and most critical phase of the disposal process is to determine the hazardous nature of this compound. This assessment should be guided by the compound's SDS and in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Review the SDS : Section 2 (Hazards Identification) and Section 13 (Disposal Considerations) of the SDS will provide specific guidance.
-
Consult EHS : Your institution's EHS department is the final authority on waste classification and disposal procedures within your facility.
-
Assume Hazard : For any research chemical without a definitive hazard assessment, it is prudent to handle it as hazardous waste.
Step 2: Segregation and Storage of this compound Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
Collect in a compatible, sealed container.
-
Do not mix with other solvent wastes unless explicitly permitted by your EHS department.
-
Label the container with the full chemical name of all components and their approximate concentrations.
-
-
Contaminated Labware :
-
Disposable items (e.g., gloves, pipette tips) contaminated with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware must be decontaminated according to established laboratory protocols or managed as hazardous waste.
-
Step 3: Disposal Pathways
The appropriate disposal pathway is determined by the hazard classification of this compound.
| Waste Classification | Disposal Procedure | Key Considerations |
| Hazardous Waste | Collection by a licensed hazardous waste disposal service arranged through your institution's EHS department. | Ensure proper labeling and containment. Do not dispose of down the drain or in regular trash.[3][4] |
| Non-Hazardous Waste (as determined by SDS and EHS) | Follow institutional guidelines for non-hazardous chemical waste. This may include disposal in a designated solid waste container for landfill or, for certain aqueous solutions, disposal down the sanitary sewer.[5][6] | Sewer disposal is only permissible for water-soluble, non-hazardous materials and must be approved by EHS.[5][7] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste if the original material was hazardous.[8] |
Experimental Protocols Referenced
This guidance is based on standard laboratory chemical waste management protocols. No experimental protocols for the alteration or neutralization of this compound for disposal are available or recommended without specific data on its reactivity. Any treatment of chemical waste must be part of a documented and approved laboratory procedure.[5]
Mandatory Visualizations
Disposal Decision Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide essential safety and logistical information. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
Navigating the Safe Handling of LGD-6972 Sodium: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like LGD-6972 sodium. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not currently available, this document outlines procedural, step-by-step guidance based on general best practices for handling potent, non-hazardous research compounds. This information is intended to supplement, not replace, a substance-specific SDS and your institution's established safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.[1][2][3][4]
| PPE Category | Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | To be worn at all times in the laboratory to protect against splashes or airborne particles.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution of the compound. To be worn in conjunction with safety glasses or goggles.[1][4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard for handling small quantities of chemicals. Check for any signs of degradation and change gloves frequently.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect skin and clothing from potential contamination.[2][4] |
| Respiratory Protection | Not generally required | For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary. If there is a risk of aerosolization or if working with larger quantities, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A structured approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe and efficient workflow.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[5][6][7][8][9]
Waste Categorization and Segregation:
-
Solid Waste: Includes contaminated gloves, weigh boats, and paper towels. These should be collected in a designated, labeled solid waste container.
-
Liquid Waste: Unused solutions or solvent washes containing this compound should be collected in a labeled, leak-proof liquid waste container. The container should be compatible with the solvents used.
-
Sharps Waste: Any contaminated needles, syringes, or glassware should be disposed of in a designated sharps container.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the compound and any solvents.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Follow your institution's procedures for chemical waste pickup. Do not allow waste to accumulate.
-
Regulatory Compliance: Ensure all disposal practices are in accordance with local, state, and federal regulations.
By adhering to these general safety principles and operational plans, researchers can handle this compound responsibly, fostering a culture of safety and scientific excellence. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
